Product packaging for N-(2-Methoxy-2-methylpropyl)formamide(Cat. No.:CAS No. 112129-25-6)

N-(2-Methoxy-2-methylpropyl)formamide

Cat. No.: B173919
CAS No.: 112129-25-6
M. Wt: 131.17 g/mol
InChI Key: DYEBUUZRQLKSKM-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-methylpropyl)formamide is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is classified as a formamide derivative and is a secondary amide . This compound serves as a versatile building block and a crucial synthetic intermediate in advanced organic synthesis . Its primary research application and significant value lie in its role as a direct precursor for the synthesis of 2-methoxy-2-methylpropyl isonitrile (MIBI) . The conversion is achieved through a dehydration reaction using reagents such as phosphorus oxychloride or triphenylphosphine/iodine . MIBI is, in turn, an essential ligand used in the preparation of the technetium-99m sestamibi complex, a radiopharmaceutical agent widely used in myocardial perfusion imaging to assess heart function . This places this compound in a critical position within radiopharmaceutical and medicinal chemistry research. The compound should be stored sealed in a dry environment at 2-8°C . Safety information includes the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B173919 N-(2-Methoxy-2-methylpropyl)formamide CAS No. 112129-25-6

Properties

IUPAC Name

N-(2-methoxy-2-methylpropyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEBUUZRQLKSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563881
Record name N-(2-Methoxy-2-methylpropyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112129-25-6
Record name N-(2-Methoxy-2-methylpropyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Methoxy-2-methylpropyl)formamide (CAS: 112129-25-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxy-2-methylpropyl)formamide, with CAS number 112129-25-6, is a key synthetic intermediate primarily utilized in the preparation of 2-methoxy-2-methylpropyl isonitrile (MIBI). MIBI is a crucial component in the synthesis of the radiopharmaceutical imaging agent Technetium (99mTc) Sestamibi, which is widely used in myocardial perfusion imaging. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and characterization data.

Chemical and Physical Properties

This compound is a secondary amide characterized by a formyl group attached to a nitrogen atom, which is in turn bonded to a 2-methoxy-2-methylpropyl substituent.[1] This structure imparts specific physicochemical properties relevant to its role as a synthetic intermediate.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 112129-25-6[1]
Molecular Formula C₆H₁₃NO₂[2]
Molecular Weight 131.17 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms N-formyl-2-methoxyisobutylamine, MIBF[3]
Boiling Point 74°C at 15 Torr[1]
Computed XLogP3 0.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the following characteristic spectral features can be predicted.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH=O 8.0 - 8.2160 - 165
-NH- 6.0 - 7.5N/A
-CH₂- 3.2 - 3.440 - 45
-OCH₃ 3.2~50
-C(CH₃)₂ 1.220 - 25
-C(CH₃)₂ N/A75 - 80
Predicted data based on typical chemical shifts for similar functional groups.[1][4]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for a secondary amide.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch 3300-3500Medium
C-H Stretch (Alkyl) 2850-3000Medium-Strong
C=O Stretch (Amide I) 1630–1680Strong
N-H Bend (Amide II) 1520-1580Strong
Predicted data based on typical IR frequencies for secondary amides.[1]

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Formylation of 2-Methoxy-2-methylpropylamine

This is a direct and common method involving the introduction of a formyl group onto the primary amine, 2-methoxy-2-methylpropylamine.[1] A specific protocol is detailed in the patent literature, where 2-methoxyisobutylamine hydrochloride (MIBAHCl) is reacted with methyl formate in the presence of a base.[3]

Experimental Protocol:

Reaction: A suspension of 2-methoxyisobutylamine hydrochloride (MIBAHCl) (220.00 g, 1.56 mol) in methyl formate (767.32 g, 12.73 mol) is heated to reflux. Triethylamine (175.39 g, 1.73 mol) is then added dropwise. The reaction mixture is maintained at reflux.[3]

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material, MIBAHCl. The reaction is reported to take approximately 68 hours.[3]

Work-up and Purification: After completion, the resulting white suspension is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to yield N-(2-Methoxyisobutyl)formamide (MIBF) as a colorless oil. The reported yield is 199.30 g (97.5%).[3]

Diagram 1: Synthesis of this compound via Formylation

G MIBAHCl 2-Methoxy-2-methylpropylamine Hydrochloride (MIBAHCl) Reflux Reflux (68 h) MIBAHCl->Reflux MethylFormate Methyl Formate MethylFormate->Reflux Triethylamine Triethylamine (Base) Triethylamine->Reflux Product This compound Reflux->Product

Caption: Reaction scheme for the formylation of 2-methoxy-2-methylpropylamine.

Reaction of 2-Methoxy-2-methylpropanol with Formamide

An alternative synthetic route involves the direct reaction of 2-methoxy-2-methylpropanol with formamide. This method forms the C-N bond through a condensation reaction, which typically requires heating in the presence of a catalyst to facilitate dehydration.[1] While specific catalysts for this exact transformation are not detailed in the available literature, acid catalysts or transition metal complexes are commonly employed for similar reactions.[1]

Diagram 2: General Workflow for Synthesis from Alcohol

G cluster_0 Reaction Mixture Alcohol 2-Methoxy-2-methylpropanol Heating Heating Alcohol->Heating Formamide Formamide Formamide->Heating Catalyst Acid or Transition Metal Catalyst Catalyst->Heating Product This compound Heating->Product

Caption: Conceptual workflow for the synthesis from 2-methoxy-2-methylpropanol.

Application in the Synthesis of 2-Methoxy-2-methylpropyl Isonitrile (MIBI)

The primary application of this compound is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI).[1] This conversion is achieved through a dehydration reaction.

Experimental Protocol (General):

While a specific protocol for the dehydration of this compound is not detailed, a general method for converting N-substituted formamides to isonitriles involves treatment with dehydrating agents. One patent describes the use of trichloromethylchloroformate ("diphosgene") at low temperatures in the presence of triethylamine for a similar amide.[5] Other common dehydrating agents for this transformation include phosphorus oxychloride and triphenylphosphine/iodine.[6]

Diagram 3: Conversion to 2-Methoxy-2-methylpropyl Isonitrile

G Formamide This compound Isonitrile 2-Methoxy-2-methylpropyl Isonitrile (MIBI) Formamide->Isonitrile Dehydration DehydratingAgent Dehydrating Agent (e.g., Diphosgene, POCl₃) DehydratingAgent->Isonitrile Base Base (e.g., Triethylamine) Base->Isonitrile

Caption: Dehydration of the formamide to the corresponding isonitrile.

Safety and Handling

A safety data sheet (MSDS) for this compound indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated. It is stated that inhalation may cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[2]

Conclusion

This compound is a valuable intermediate in synthetic organic chemistry, with its primary importance lying in its role as a precursor to 2-methoxy-2-methylpropyl isonitrile for radiopharmaceutical applications. The synthesis via formylation of the corresponding amine is a well-documented and high-yielding process. Further research into the detailed experimental parameters for its synthesis from the corresponding alcohol and the development of comprehensive spectroscopic and physical property data would be beneficial for the scientific community. As with any chemical intermediate, appropriate safety measures should be strictly followed during its handling and use.

References

Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-Methoxy-2-methylpropyl)formamide, a key intermediate in the preparation of various organic molecules. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways to facilitate a deeper understanding of the synthetic processes involved.

Introduction

This compound is a secondary amide with the chemical formula C₆H₁₃NO₂. Its structure, featuring a formamide group attached to a sterically hindered 2-methoxy-2-methylpropyl moiety, makes it a valuable precursor in specialized organic synthesis. A significant application of this compound is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI), a key component in certain medical imaging agents. This guide explores the most common and effective methods for the preparation of this compound.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through the formylation of its corresponding amine, 2-methoxy-2-methylpropylamine. Several formylating agents and reaction conditions have been successfully employed. The following sections detail the most prevalent and well-documented synthetic routes.

Pathway 1: Formylation of 2-Methoxy-2-methylpropylamine Hydrochloride with Methyl Formate

This pathway involves the N-formylation of the hydrochloride salt of 2-methoxy-2-methylpropylamine using methyl formate as the formylating agent in the presence of a base to neutralize the hydrogen chloride.

Logical Workflow for Pathway 1

G cluster_start Starting Materials Amine_HCl 2-Methoxy-2-methylpropylamine Hydrochloride (MIBAHCl) Reaction Reaction Mixture (Heated to Reflux) Amine_HCl->Reaction Methyl_Formate Methyl Formate Methyl_Formate->Reaction Base Triethylamine Base->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring 68 hours Workup Work-up (Cooling, Filtration) Monitoring->Workup Disappearance of MIBAHCl Product This compound Workup->Product G cluster_reagents Reagent Preparation Formic_Acid Formic Acid Mixed_Anhydride Acetic Formic Anhydride (in situ) Formic_Acid->Mixed_Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Product This compound Mixed_Anhydride->Product Amine 2-Methoxy-2-methylpropylamine Amine->Product

Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise summary of the available spectroscopic data for the compound N-(2-Methoxy-2-methylpropyl)formamide. Due to the compound's nature as a potential intermediate in organic synthesis, publicly available data is limited. This guide presents the essential reported spectroscopic information and outlines a generalized experimental workflow for its characterization.

Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 86366-22-3
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Canonical SMILES COC(C)(C)CNC=O

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data points that have been reported for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Spectroscopic Technique Observed Peaks / Signals (and multiplicity, where applicable) Interpretation
Proton NMR (¹H NMR) 1.21 (s, 6H), 3.20 (s, 3H), 3.33 (d, 2H), 6.55 (br s, 1H), 8.14 (s, 1H)These signals correspond to the different proton environments within the molecule, confirming the presence of the two methyl groups, the methoxy group, the methylene group adjacent to the nitrogen, the amide proton, and the formyl proton.
Infrared (IR) Spectroscopy 3299 (N-H stretch), 1667 (C=O stretch, amide I), 1530 (N-H bend, amide II) cm⁻¹The prominent absorption bands are characteristic of a secondary amide, indicating the presence of the N-H and C=O functional groups.

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the above data are not extensively published, a generalized workflow for the characterization of this compound is presented below. This workflow represents a standard approach in synthetic and medicinal chemistry for the structural verification of a novel or synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation verification Structural Verification interpretation->verification

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

  • Analysis: Integrate the proton signals, determine chemical shifts, and analyze coupling patterns to elucidate the proton and carbon environments within the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method, such as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C=O stretch).

Logical Relationships in Structural Elucidation

The process of confirming the structure of this compound relies on the logical correlation of data from different spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to an unambiguous assignment.

G cluster_data Experimental Data cluster_interpretation Structural Information HNMR ¹H NMR Data (Chemical Shifts, Integrals) Proton_Envs Proton Environments & Connectivity HNMR->Proton_Envs IR IR Data (Vibrational Frequencies) Functional_Groups Presence of Amide Group IR->Functional_Groups MS Mass Spec Data (Molecular Ion Peak) Mol_Weight Molecular Weight Confirmation MS->Mol_Weight Structure Final Structure Confirmation of this compound Proton_Envs->Structure Functional_Groups->Structure Mol_Weight->Structure

Caption: The logical flow of combining different spectroscopic data to confirm the chemical structure.

Physicochemical Characteristics of N-(2-Methoxy-2-methylpropyl)formamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxy-2-methylpropyl)formamide is a secondary amide of significant interest as a key intermediate in various organic syntheses. Its molecular structure, featuring both an amide and an ether functional group, imparts a unique combination of properties that are valuable in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its physical and chemical properties, synthesis methodologies, and its role as a precursor in chemical reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

The physicochemical properties of this compound have been determined through a combination of experimental measurements and computational predictions. These properties are crucial for understanding its behavior in various chemical and physical processes, including reaction kinetics, solubility, and purification.

Identification
IdentifierValue
IUPAC Name This compound[1]
CAS Number 112129-25-6[1][2]
Molecular Formula C₆H₁₃NO₂[1][2]
Molecular Weight 131.17 g/mol [1][2]
InChI InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8)[1]
InChIKey DYEBUUZRQLKSKM-UHFFFAOYSA-N[1]
SMILES CC(C)(CNC=O)OC[1]
Synonyms N-formyl-2-methoxy-2-methyl-propylamine, N-(2-methoxyisobutyl)formamide[1]
Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Boiling Point 239.9 ± 23.0 °C at 760 mmHgExperimental
Density 0.9 ± 0.1 g/cm³Experimental
Flash Point 98.9 ± 22.6 °CExperimental
Vapor Pressure 0.0 ± 0.5 mmHg at 25°CExperimental
Polar Surface Area 41.82 ŲComputed
LogP 0.99770Computed

Synthesis and Reaction Pathways

This compound is primarily synthesized through two main routes: the formylation of 2-methoxy-2-methylpropylamine and the reaction of 2-methoxy-2-methylpropanol with formamide.[3] It serves as a crucial intermediate in the synthesis of 2-methoxy-2-methylpropyl isonitrile (MIBI).

Synthesis Workflow

The following diagram illustrates the primary synthetic pathways leading to this compound.

Synthesis_Pathways Synthesis Pathways of this compound cluster_0 Route 1: Formylation of Amine cluster_1 Route 2: Reaction of Alcohol with Formamide cluster_2 Further Reaction 2_methoxy_2_methylpropylamine 2-Methoxy-2-methylpropylamine product N-(2-Methoxy-2- methylpropyl)formamide 2_methoxy_2_methylpropylamine->product Formylation formylating_agent Formylating Agent (e.g., Formic Acid/ Acetic Anhydride) formylating_agent->product 2_methoxy_2_methylpropanol 2-Methoxy-2-methylpropanol product2 N-(2-Methoxy-2- methylpropyl)formamide 2_methoxy_2_methylpropanol->product2 Condensation formamide Formamide formamide->product2 product3 N-(2-Methoxy-2- methylpropyl)formamide isonitrile 2-Methoxy-2-methylpropyl isonitrile (MIBI) product3->isonitrile Dehydration

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of N-formyl-2-methoxyisobutylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of N-formyl-2-methoxyisobutylamine, a compound of interest in various chemical and pharmaceutical research domains. The document outlines a specific and efficient synthetic protocol, delves into the underlying reaction mechanism, and presents the information in a clear, structured format for easy comprehension and application by professionals in the field.

Introduction to N-Formylation

N-formylation, the process of adding a formyl group (-CHO) to an amine, is a fundamental transformation in organic chemistry. Formamides, the resulting products, serve as crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, fungicides, and isocyanates.[1] They are also utilized as protecting groups for amines in peptide synthesis and as reagents in various chemical reactions.[1][2] A multitude of methods for N-formylation have been developed, employing a range of formylating agents such as formic acid, ethyl formate, and various catalytic systems.[1][3][4] The choice of method often depends on the substrate's reactivity, desired yield, and reaction conditions.

Synthesis of N-formyl-2-methoxyisobutylamine

A direct and high-yield synthesis of N-formyl-2-methoxyisobutylamine has been reported via the reaction of 2-methoxyisobutylamine with ethyl formate.[5] This method is notable for its simplicity and efficiency.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of N-formyl-2-methoxyisobutylamine.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar RatioYield (%)Boiling Point (°C/mmHg)
2-methoxyisobutylamine103.1613.40.131--
Ethyl formate74.0811.790.161.23--
N-formyl-2-methoxyisobutylamine131.1719.360.148-9374/15
Experimental Protocol

The following protocol is based on the reported synthesis of N-formyl-2-methoxyisobutylamine[5]:

Materials:

  • 2-methoxyisobutylamine

  • Ethyl formate

  • Round-bottom flask

  • Reflux condenser

  • Vigreux column

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a solution of 2-methoxyisobutylamine (13.4 g, 0.13 mol) in a suitable round-bottom flask, slowly add ethyl formate (11.79 g, 0.16 mol).

  • A slightly exothermic reaction will be observed.

  • Once the initial reaction subsides, equip the flask with a reflux condenser and heat the solution to reflux for 16 hours.

  • After the reflux period, arrange the apparatus for distillation using a Vigreux column.

  • Distill the reaction mixture to isolate the product, N-formyl-2-methoxyisobutylamine. The product is collected at a boiling point of 74°C under a reduced pressure of 15 mmHg.

Reaction Mechanism

The synthesis of N-formyl-2-methoxyisobutylamine from 2-methoxyisobutylamine and ethyl formate proceeds through a nucleophilic acyl substitution mechanism, specifically an aminolysis of an ester.

The proposed mechanism involves the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyisobutylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom of the ethoxy group.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the ethoxide ion (CH₃CH₂O⁻) as a leaving group and the reformation of the carbonyl double bond.

  • Deprotonation: The ethoxide ion acts as a base and deprotonates the positively charged nitrogen atom, yielding the final product, N-formyl-2-methoxyisobutylamine, and ethanol as a byproduct.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of N-formyl-2-methoxyisobutylamine.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 2-methoxyisobutylamine INT R1->INT Nucleophilic Attack R2 Ethyl formate R2->INT P1 N-formyl-2-methoxyisobutylamine INT->P1 Elimination P2 Ethanol INT->P2 Deprotonation

Caption: Proposed reaction mechanism for the synthesis of N-formyl-2-methoxyisobutylamine.

Experimental_Workflow A 1. Reactant Addition (2-methoxyisobutylamine + Ethyl formate) B 2. Reflux (16 hours) A->B Heat C 3. Distillation (Vigreux column) B->C Cool and setup D 4. Product Isolation (N-formyl-2-methoxyisobutylamine) C->D Collect fraction at 74°C/15 mmHg E 5. Characterization (e.g., NMR, IR, MS) D->E Analysis

Caption: General experimental workflow for the synthesis and purification of N-formyl-2-methoxyisobutylamine.

References

N-(2-Methoxy-2-methylpropyl)formamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxy-2-methylpropyl)formamide is a chemical intermediate of significant interest in synthetic organic chemistry. This document provides an in-depth review of the existing research on this compound, covering its synthesis, physicochemical properties, and known applications. While direct research into the biological activity and pharmacological profile of this compound is limited, this guide contextualizes its potential toxicological profile based on studies of related formamide derivatives. All available quantitative data has been summarized, and detailed experimental protocols for its synthesis are provided.

Introduction

This compound, with the chemical formula C₆H₁₃NO₂, is a secondary amide derivative of formic acid.[1] Its molecular structure, featuring a methoxy group and two methyl groups on the propyl chain, imparts specific physicochemical properties that make it a valuable precursor in organic synthesis.[1] Notably, it serves as a key intermediate in the synthesis of 2-methoxy-2-methylpropyl isonitrile, also known as MIBI.[1] This technical guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is accessible and useful for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[2][3]
Molecular Weight 131.17 g/mol [2][3]
CAS Number 112129-25-6[2][3]
Appearance Colorless, oily liquid[4]
LogP 0.99770[2]
PSA (Polar Surface Area) 41.82 Ų[2]
IUPAC Name This compound[3]
Synonyms N-formyl-2-methoxyisobutylamine, N-(2-Methoxy-2-methyl-propyl)-formamide[2][3]

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature.[1] These are the formylation of 2-methoxy-2-methylpropylamine and the reaction of 2-methoxy-2-methylpropanol with formamide.

Formylation of 2-Methoxy-2-methylpropylamine

This method involves the direct formylation of the primary amine, 2-methoxy-2-methylpropylamine. A common and effective reagent for this transformation is a mixture of formic acid and acetic anhydride, which generates a potent formylating agent in situ.[1]

Experimental Protocol:

  • Reagents: 2-methoxy-2-methylpropylamine, formic acid, acetic anhydride.[1]

  • Procedure: A mixture of formic acid and acetic anhydride is prepared, typically at a controlled temperature to manage the exothermic reaction. 2-methoxy-2-methylpropylamine is then added to this mixture. The reaction is stirred for a specified period, and the product is isolated and purified using standard laboratory techniques such as distillation or chromatography.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-methoxy-2-methylpropylamine 2-methoxy-2-methylpropylamine Formylation Formylation 2-methoxy-2-methylpropylamine->Formylation Formic Acid Formic Acid Formic Acid->Formylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Formylation This compound This compound Formylation->this compound

Caption: Synthesis via formylation of the corresponding amine.

Reaction of 2-Methoxy-2-methylpropanol with Formamide

An alternative route involves the reaction of 2-methoxy-2-methylpropanol with formamide.[1] This reaction typically requires heating and may be facilitated by a catalyst to promote the condensation and formation of the N-substituted formamide.[1]

Experimental Protocol:

  • Reagents: 2-methoxy-2-methylpropanol, formamide, catalyst (optional, e.g., acid catalyst).[1]

  • Procedure: 2-methoxy-2-methylpropanol and formamide are heated together, with or without a catalyst. The reaction progress is monitored, and upon completion, the desired product is isolated from the reaction mixture through appropriate workup and purification steps.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-methoxy-2-methylpropanol 2-methoxy-2-methylpropanol Condensation Condensation 2-methoxy-2-methylpropanol->Condensation Formamide Formamide Formamide->Condensation This compound This compound Condensation->this compound

Caption: Synthesis via reaction of the corresponding alcohol with formamide.

Biological Activity and Toxicology

There is a notable absence of direct research on the biological activity and toxicology of this compound in publicly available literature. However, insights can be drawn from studies on formamide and its other N-alkylated derivatives.

Formamide itself is recognized as a reproductive and developmental toxicant in animal studies.[5] Studies on N-methyl and N-ethyl derivatives of formamide have also indicated potential toxicity.[6] The primary target organ for toxicity of many formamide and acetamide derivatives is the liver.[7] For instance, N,N-dimethylformamide (DMF) is a well-studied hepatotoxin.[7]

Metabolites of N-alkylformamides, specifically N-alkylcarbamic acid thioesters, have been implicated as potential mediators of both antineoplastic and hepatotoxic activities.[8] These metabolites might act by liberating isocyanates at cellular membranes.[8]

Given these findings for related compounds, it is prudent to handle this compound with appropriate safety precautions, assuming potential for toxicity until specific studies are conducted.

Applications in Synthesis

The principal application of this compound is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI).[1] Isocyanides are valuable reagents in multicomponent reactions and for the synthesis of various heterocyclic compounds.[1] The conversion of the formamide to the isonitrile is a key transformation that underscores the synthetic utility of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formamide moiety, the simplest amide, is a fundamental functional group in organic chemistry and plays a significant role in the landscape of pharmaceuticals. Its unique chemical properties make it a valuable component in drug design, acting as a key pharmacophore or a bioisosteric replacement for other functional groups.[1][2] However, the inherent reactivity of the formamide group also presents stability challenges that must be thoroughly understood and managed throughout the drug development process. This technical guide provides a comprehensive overview of the reactivity and stability of the formamide group in related compounds, with a focus on its implications for medicinal chemistry and pharmaceutical sciences.

Chemical Reactivity and Stability Profile

The stability of the formamide group is critically influenced by its chemical environment, particularly pH and temperature. Understanding its degradation pathways is essential for predicting and mitigating stability issues in drug candidates.

Hydrolysis

The primary degradation pathway for formamides is hydrolysis, which can occur under neutral, acidic, or basic conditions, yielding formic acid and the corresponding amine.[3]

Mechanism of Hydrolysis:

The hydrolysis of formamide generally proceeds through a nucleophilic acyl substitution mechanism. In neutral and alkaline conditions, the reaction can be initiated by the attack of a water molecule or a hydroxide ion on the carbonyl carbon.[1][4] Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3]

A theoretical study on the neutral hydrolysis of formamide in water suggests a two-step mechanism. The first and rate-limiting step involves the hydration of the carbonyl group to form a diol intermediate, with a predicted pseudo-first-order kinetic constant of 3.9 x 10⁻¹⁰ s⁻¹ at 25°C, which is in close agreement with the experimental value of 1.1 x 10⁻¹⁰ s⁻¹.[1][4]

pH-Rate Profile:

The rate of formamide hydrolysis is significantly dependent on pH. A study on the hydrolysis of formamide at various temperatures and pH values provides quantitative data on its stability.[5][6]

Table 1: Hydrolysis Rate Constants and Activation Parameters for Formamide

ConditionRate Constant (k)Activation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)
Acidic (H₃O⁺ catalyzed)0.00303 M⁻¹s⁻¹ (at 56°C)17.0 ± 0.4-18.8 ± 1.3
Basic (HO⁻ catalyzed)0.032 M⁻¹s⁻¹ (at 56°C)17.9 ± 0.2-11.1 ± 0.5
Neutral (Water reaction)3.6 x 10⁻⁹ s⁻¹ (at 56°C)22.5 (estimated)15.03 (ln A, estimated)

Data sourced from Slebocka-Tilk et al. (2002).[5][6]

At 25°C and pH 7, the half-life for the hydrolysis of formamide is estimated to be approximately 199 years, indicating its relative stability under neutral conditions.[6]

Thermal Decomposition

At elevated temperatures, formamide can decompose into carbon monoxide and ammonia.[7] This degradation pathway is generally not a concern under physiological or standard storage conditions but can be relevant during certain manufacturing processes or in high-temperature analytical techniques.

Metabolic Stability

The in vivo fate of a drug molecule is a critical determinant of its efficacy and safety. The formamide group can be susceptible to enzymatic hydrolysis, impacting the metabolic stability of the drug.

Enzymatic Hydrolysis

Amidases, a class of hydrolytic enzymes found in various tissues, can catalyze the cleavage of the C-N bond in amides.[3] While amides are generally more resistant to hydrolysis than esters, enzymatic activity can significantly accelerate this process. The metabolic stability of formamide-containing drugs is often assessed using in vitro systems such as liver microsomes or hepatocytes.[8][9]

Table 2: In Vitro Metabolic Stability of a Hypothetical Formamide-Containing Drug

In Vitro SystemSpeciesHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Liver MicrosomesHuman4515.4
Rat2527.7
Mouse1838.5
HepatocytesHuman6011.6
Rat3519.8

This table presents illustrative data for a hypothetical compound and is not based on a specific drug.

The data in Table 2 highlights potential species differences in metabolism, which is a crucial consideration in preclinical drug development.[10][11]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound containing a formamide group.[12][13][14]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound (e.g., 1 µM) in the phosphate buffer.

  • Incubation: Pre-warm the microsomal suspension and the test compound solution at 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[15][16]

Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions of the drug substance under each stress condition.

  • Incubate the samples for the specified duration.

  • At the end of the incubation, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC or LC-MS method to identify and quantify the degradants.

Visualizations

Experimental Workflows and Pathways

experimental_workflow cluster_metabolic In Vitro Metabolic Stability cluster_forced Forced Degradation prep_m Preparation: - Test Compound - Liver Microsomes - Buffer (pH 7.4) incubate_m Incubation (37°C) + NADPH prep_m->incubate_m timepoints_m Sampling at Time Points incubate_m->timepoints_m terminate_m Reaction Termination (Acetonitrile) timepoints_m->terminate_m analyze_m LC-MS/MS Analysis terminate_m->analyze_m data_m Data Analysis: - Half-life (t½) - Intrinsic Clearance (CLint) analyze_m->data_m prep_f Preparation of Drug Solution stress Stress Conditions: - Acid - Base - Oxidation - Heat - Light prep_f->stress neutralize Neutralization (for Acid/Base) stress->neutralize analyze_f Stability-Indicating HPLC/LC-MS Analysis neutralize->analyze_f identify Degradant Identification analyze_f->identify

Caption: Workflow for assessing metabolic and chemical stability.

degradation_pathway Formamide Formamide-Containing Drug (R-NH-CHO) Hydrolysis_Acid Acidic Hydrolysis (H₃O⁺) Formamide->Hydrolysis_Acid Slow Hydrolysis_Base Basic Hydrolysis (OH⁻) Formamide->Hydrolysis_Base Moderate Enzymatic Enzymatic Hydrolysis (Amidases) Formamide->Enzymatic Variable Oxidation Oxidative Stress (e.g., H₂O₂) Formamide->Oxidation Potential Products Degradation Products: - Amine (R-NH₂) - Formic Acid (HCOOH) Hydrolysis_Acid->Products Hydrolysis_Base->Products Enzymatic->Products Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products

Caption: General degradation pathways of a formamide-containing drug.

Role in Drug Design and Case Studies

The formamide group can be a crucial pharmacophoric element, participating in hydrogen bonding interactions with biological targets.[17][18] Its small size and ability to act as both a hydrogen bond donor and acceptor make it a versatile feature in ligand design.

However, its potential for metabolic or chemical instability has led to its classification as a potential structural alert in some contexts. Medicinal chemists often employ strategies such as bioisosteric replacement to mitigate these liabilities while retaining the desired biological activity.[2] For example, a formamide group might be replaced with a more stable heterocycle that mimics its hydrogen bonding pattern.

Case Study: N-Formylation as a Degradation Pathway

In some instances, the formation of an N-formyl metabolite or degradant from a primary or secondary amine-containing drug can occur. This can be due to the presence of formic acid or formaldehyde as impurities in excipients or from oxidative degradation pathways.[19][20] For example, the reaction of an amine drug with formaldehyde, an impurity that can be found in excipients like polyethylene glycols (PEGs), can lead to the formation of a hydroxymethyl derivative, which can then be oxidized to the N-formyl species.[19] This highlights the importance of controlling the purity of excipients and understanding potential drug-excipient interactions.[21]

Conclusion

The formamide group is a double-edged sword in drug design. Its utility as a pharmacophore is undeniable, but its inherent reactivity necessitates a thorough evaluation of its stability throughout the drug development pipeline. A comprehensive understanding of its hydrolysis kinetics, metabolic fate, and potential for degradation under various stress conditions is paramount. By employing robust analytical methodologies and carefully considering formulation strategies, researchers can effectively manage the stability challenges associated with the formamide moiety and successfully develop safe and efficacious medicines.

References

An In-depth Technical Guide to the Potential Degradation Pathways of N-(2-Methoxy-2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of N-(2-Methoxy-2-methylpropyl)formamide, a compound of interest in pharmaceutical development. Understanding the stability of this molecule is crucial for ensuring its quality, safety, and efficacy. This document outlines the probable hydrolytic, oxidative, photolytic, and thermal degradation routes based on established chemical principles and data from structurally related compounds. Detailed experimental protocols for conducting forced degradation studies are also provided to facilitate the practical investigation of its stability profile.

Introduction

This compound is an N-substituted formamide. The stability of such compounds is a critical attribute that must be thoroughly investigated during drug development. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3] This guide synthesizes theoretical knowledge and practical methodologies to assist researchers in predicting and evaluating the degradation of this compound.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

Amide hydrolysis can be catalyzed by both acid and base.[4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield formic acid and 2-methoxy-2-methylpropan-1-amine.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon. While amides are generally less reactive towards bases, elevated temperatures can facilitate the hydrolysis to produce a carboxylate salt (formate) and 2-methoxy-2-methylpropan-1-amine.[4][5] Studies on the hydrolysis of N,N-dimethylformamide (DMF) have shown that it converts to formate and dimethylamine in the presence of sodium hydroxide, especially at higher temperatures.[5]

dot

Caption: Predicted Hydrolytic Degradation Pathways.

Oxidative Degradation

The formamide moiety is susceptible to oxidation.

  • N-deformylation: Oxidation can lead to the cleavage of the N-CHO bond, resulting in the formation of 2-methoxy-2-methylpropan-1-amine and carbon dioxide.

  • Oxidation of the Tertiary Carbon: The tertiary carbon atom in the 2-methylpropyl group is a potential site for oxidation, especially under more vigorous conditions, which could lead to the formation of a hydroperoxide or alcohol derivative.

  • N-Oxide Formation: While less common for amides compared to amines, the formation of an N-oxide is a theoretical possibility.

The use of hydrogen peroxide is a common approach for inducing oxidative degradation in forced degradation studies.[3]

dot

Caption: Potential Oxidative Degradation Pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation.[6]

  • Norrish Type I and II Reactions: The carbonyl group of the formamide can undergo photochemical reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the C-N bond or the C-H bond of the formyl group, leading to radical species that can undergo further reactions.

  • Photo-oxidation: In the presence of oxygen, photo-oxidation can occur, potentially leading to the same products as observed in chemical oxidation.[6]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur.

  • Decarbonylation: Formamides can undergo decarbonylation to produce the corresponding amine and carbon monoxide.[5] Thermal degradation of N,N-dimethylformamide at high temperatures (around 350°C) yields dimethylamine and carbon monoxide.[7]

  • Dehydration: Another possible thermal degradation pathway for primary and secondary formamides is dehydration to form an isonitrile.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the degradation of this compound. The following table provides a template for summarizing data that would be generated from forced degradation studies. The target for forced degradation is typically 5-20% degradation of the active pharmaceutical ingredient.[2]

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundMajor Degradation Products
Acid Hydrolysis 1 M HCl24, 48, 7260Data to be generated2-methoxy-2-methylpropan-1-amine, Formic acid
Base Hydrolysis 1 M NaOH24, 48, 7260Data to be generated2-methoxy-2-methylpropan-1-amine, Sodium formate
Oxidation 3% H₂O₂24, 48, 7225 (Room Temp)Data to be generated2-methoxy-2-methylpropan-1-amine
Photolytic UV light (e.g., 254 nm)24, 48, 7225 (Room Temp)Data to be generatedTo be identified
Thermal (Dry Heat) N/A24, 48, 7280Data to be generatedTo be identified

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.[2][3]

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the different stress conditions.

Hydrolytic Degradation
  • Acidic Conditions:

    • To a suitable volume of the stock solution, add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 24, 48, 72 hours).

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before analysis.

    • Analyze the samples using a stability-indicating HPLC method.

  • Basic Conditions:

    • To a suitable volume of the stock solution, add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time intervals.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl before analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation
  • To a suitable volume of the stock solution, add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature (approximately 25°C).

  • Withdraw aliquots at appropriate time intervals.

  • Analyze the samples using a stability-indicating HPLC method.

Photolytic Degradation
  • Expose a solution of the compound (in a photostable, transparent container) to a UV light source (e.g., 254 nm or a broad-spectrum light source) in a photostability chamber.

  • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

  • Withdraw aliquots from both the exposed and control samples at appropriate time intervals.

  • Analyze the samples using a stability-indicating HPLC method.

Thermal Degradation (Dry Heat)
  • Place a solid sample of the compound in a controlled temperature oven at 80°C.

  • At specified time points, withdraw samples, dissolve them in a suitable solvent.

  • Analyze the samples using a stability-indicating HPLC method.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Photo Photolysis (UV Light, RT) Stock->Photo Thermal Thermal (80°C, Dry Heat) Stock->Thermal Sampling Sample at Time Intervals Acid->Sampling Neutralization Neutralize (for Acid/Base) Base->Sampling Oxidation->Sampling HPLC Analyze by Stability-Indicating HPLC-UV/MS Photo->Sampling Thermal->Sampling Sampling->Neutralization Neutralization->HPLC Data Characterize Degradants and Quantify Degradation HPLC->Data

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the potential degradation pathways of this compound and a practical framework for its stability assessment. The predicted pathways, primarily involving hydrolysis of the formamide bond and potential oxidation, are based on the known reactivity of similar chemical structures. The provided experimental protocols offer a starting point for comprehensive forced degradation studies. The data generated from these studies will be invaluable for the development of a stable drug product and for meeting regulatory requirements. It is recommended that a stability-indicating analytical method, such as HPLC with UV and mass spectrometric detection, be developed and validated to accurately separate and quantify the parent compound from any potential degradation products.[8]

References

N-(2-Methoxy-2-methylpropyl)formamide: A Technical Guide to its Discovery, Synthesis, and Pivotal Role in Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of N-(2-Methoxy-2-methylpropyl)formamide, a crucial intermediate in the synthesis of the widely used radiopharmaceutical imaging agent, Technetium-99m sestamibi. Tailored for researchers, scientists, and drug development professionals, this document details the compound's discovery, historical context, synthesis protocols, and key physicochemical properties.

Discovery and History: A Precursor to a Revolution in Cardiac Imaging

The discovery of this compound is intrinsically linked to the development of Technetium-99m (99mTc) based radiopharmaceuticals for myocardial perfusion imaging. In the mid-20th century, the introduction of 99mTc revolutionized nuclear medicine due to its ideal imaging characteristics. The quest for a lipophilic cationic 99mTc complex that could penetrate the myocardial cell membrane and accumulate in proportion to blood flow led researchers at DuPont to develop Technetium-99m sestamibi.

The logical pathway from the formamide precursor to the final radiopharmaceutical is a cornerstone of its historical significance.

G A This compound B Dehydration A->B C 2-Methoxy-2-methylpropyl isonitrile (MIBI) B->C D Complexation with Technetium-99m C->D E Technetium-99m sestamibi D->E

Caption: Logical workflow from this compound to Technetium-99m sestamibi.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [1][2][3]
CAS Number 112129-25-6[2][3]
Appearance Colorless oily liquid
Boiling Point 74 °C at 15 Torr
Predicted ¹H NMR See Table 2
Predicted ¹³C NMR See Table 3

Table 1: Physicochemical Properties of this compound

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

Proton TypePredicted Chemical Shift (δ, ppm)
(CH O)8.1
(NH )6.8 (broad)
(CH₂ )3.3
(OCH₃ )3.2
(C(CH₃ )₂)1.2

Table 2: Predicted ¹H NMR Chemical Shifts in CDCl₃

Carbon TypePredicted Chemical Shift (δ, ppm)
(C =O)163
(C (CH₃)₂)77
(OC H₃)50
(C H₂)42
(C(C H₃)₂)24

Table 3: Predicted ¹³C NMR Chemical Shifts in CDCl₃

Experimental Protocols

The synthesis of this compound can be achieved through two primary routes.

Route 1: Formylation of 2-Methoxy-2-methylpropylamine

This is the most direct method and involves the introduction of a formyl group onto the primary amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification A 2-Methoxy-2-methylpropylamine D Mixing and Reaction A->D B Formic Acid B->D C Acetic Anhydride C->D E Aqueous Work-up D->E F Extraction E->F G Distillation F->G H This compound G->H

Caption: Experimental workflow for the formylation of 2-methoxy-2-methylpropylamine.

Detailed Methodology:

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, a mixture of formic acid and acetic anhydride is prepared. This combination generates a potent formylating agent in situ.

  • Reaction: 2-Methoxy-2-methylpropylamine is slowly added to the formylating mixture at a controlled temperature, typically with cooling to manage the exothermic reaction. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully quenched with water and neutralized with a suitable base, such as sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

  • Characterization: The final product is characterized by NMR and IR spectroscopy to confirm its structure and purity.

Route 2: Reaction of 2-Methoxy-2-methylpropanol with Formamide

An alternative synthesis involves the direct reaction of the corresponding alcohol with formamide.

Detailed Methodology:

  • Reaction Setup: 2-Methoxy-2-methylpropanol and formamide are combined in a reaction vessel.

  • Catalysis: The reaction is typically heated in the presence of an acid catalyst to facilitate the condensation and formation of the N-substituted formamide.

  • Purification: The product is isolated and purified using similar techniques as described in Route 1 (extraction and distillation).

Conclusion

This compound, while not a therapeutic agent itself, holds a critical position in the history and production of modern radiopharmaceuticals. Its straightforward synthesis and stability make it an ideal precursor for the production of the MIBI ligand, which is essential for the life-saving diagnostic imaging agent, Technetium-99m sestamibi. The experimental protocols and data presented in this guide are intended to support further research and development in the field of radiopharmaceutical chemistry.

References

Methodological & Application

Application Notes and Protocols: N-(2-Methoxy-2-methylpropyl)formamide in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxy-2-methylpropyl)formamide is a key intermediate in the synthesis of 2-methoxy-2-methylpropyl isonitrile (MIBI), the critical ligand for the widely used myocardial perfusion imaging agent, Technetium-99m (99mTc) Sestamibi. While its role in 99mTc-based radiopharmaceuticals is well-established, its direct application in the synthesis of positron emission tomography (PET) tracers, particularly those labeled with Fluorine-18 (18F) or Carbon-11 (11C), is not documented in current scientific literature. This document outlines the established synthesis of its primary derivative for SPECT imaging and explores potential, theoretical applications in PET radiochemistry based on general principles of formylation and isonitrile chemistry.

Established Application: Synthesis of the MIBI Ligand for 99mTc-Sestamibi

The primary application of this compound is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI). MIBI is a crucial component in the preparation of the 99mTc-Sestamibi complex, a cornerstone of myocardial perfusion imaging for the diagnosis of coronary artery disease.

Experimental Protocol: Synthesis of 2-Methoxy-2-methylpropyl isonitrile (MIBI) from this compound

This protocol describes the dehydration of the formamide to yield the corresponding isonitrile.

Materials:

  • This compound

  • Triphosgene or Phosphorus Oxychloride (POCl3)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • In a separate flask, dissolve triphosgene or phosphorus oxychloride in anhydrous DCM.

  • Add the triphosgene or POCl3 solution dropwise to the cooled formamide solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude MIBI product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 2-methoxy-2-methylpropyl isonitrile.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Key ReagentsTriphosgene/POCl3, Triethylamine
SolventAnhydrous Dichloromethane
Reaction Temperature0 °C to Room Temperature
Typical Reaction Time2-5 hours
Typical Yield70-90%

Logical Workflow for MIBI Synthesis

MIBI_Synthesis Formamide This compound Reaction Dehydration (POCl3 or Triphosgene, Base) Formamide->Reaction Step 1 MIBI 2-Methoxy-2-methylpropyl isonitrile (MIBI) Reaction->MIBI Step 2 Purification Purification (Distillation or Chromatography) MIBI->Purification Step 3 Pure_MIBI Pure MIBI Purification->Pure_MIBI Step 4

Caption: Synthesis of MIBI from its formamide precursor.

Theoretical Applications in PET Radiopharmaceutical Synthesis

While not currently documented, the chemical properties of this compound and its isonitrile derivative suggest potential, albeit theoretical, pathways for the development of PET tracers.

Potential Use in 11C-Formylation Reactions

N-substituted formamides can theoretically be used as formylating agents. In PET chemistry, 11C-carbon monoxide (11CO) or 11C-cyanide (11CN-) are common precursors for introducing a 11C-label. A hypothetical application could involve the synthesis of a 11C-labeled this compound, which could then be used to transfer the 11C-formyl group to a target molecule.

Hypothetical Experimental Workflow:

C11_Formylation_Workflow C11_CO [11C]CO C11_Formyl_Precursor [11C]Formylating Agent Precursor C11_CO->C11_Formyl_Precursor Grignard Grignard Reagent (e.g., MeMgBr) Grignard->C11_Formyl_Precursor C11_Formamide [11C]this compound C11_Formyl_Precursor->C11_Formamide Amine 2-Methoxy-2-methylpropylamine Amine->C11_Formamide C11_Labeled_Product [11C]Formylated Target C11_Formamide->C11_Labeled_Product Target_Molecule Target Molecule (e.g., Amine) Target_Molecule->C11_Labeled_Product

Caption: Hypothetical workflow for 11C-formylation.

Precursor for 18F-Labeled MIBI Analogues

Given that MIBI is a lipophilic cation that accumulates in mitochondria, developing an 18F-labeled analogue could be of interest for PET imaging of myocardial perfusion. A potential strategy would involve synthesizing a fluorinated version of this compound, followed by dehydration to the isonitrile and subsequent complexation with a suitable metallic radionuclide for PET (e.g., Gallium-68) or direct use if the fluorinated isonitrile itself is the PET tracer.

Hypothetical Signaling Pathway Visualization:

The rationale for developing MIBI analogues for myocardial perfusion imaging is based on their accumulation in mitochondria, driven by the mitochondrial membrane potential.

Mitochondrial_Uptake cluster_cell Cardiomyocyte cluster_mito Mitochondrion Matrix Mitochondrial Matrix (Negative Potential) Cytosol Cytosol Cytosol->Matrix Uptake driven by Mitochondrial Membrane Potential Radiotracer Lipophilic Cationic Radiotracer (e.g., [99mTc]Sestamibi) Radiotracer->Cytosol Passive Diffusion

Caption: Mitochondrial uptake of lipophilic cationic radiotracers.

Conclusion and Future Perspectives

This compound is a well-established and critical precursor in the synthesis of the SPECT imaging agent 99mTc-Sestamibi. While its direct use in the synthesis of 18F or 11C-labeled PET radiopharmaceuticals has not been reported, its chemical functionalities present theoretical opportunities for the development of novel PET tracers. Future research could explore the synthesis of radiolabeled derivatives of this formamide or its corresponding isonitrile for applications in PET imaging, potentially expanding the utility of this chemical scaffold beyond its current role in nuclear medicine.

Disclaimer: The described applications in PET radiochemistry are theoretical and intended for conceptual exploration. Detailed experimental protocols would require significant research and development.

Protocol for converting N-(2-Methoxy-2-methylpropyl)formamide to MIBI

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for the Conversion of N-(2-Methoxy-2-methylpropyl)formamide to Methoxyisobutylisonitrile (MIBI)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxyisobutylisonitrile (MIBI), also known as 2-methoxy-2-methylpropyl isonitrile, is a critical precursor in the synthesis of the radiopharmaceutical Technetium (99mTc) Sestamibi.[1][2] This diagnostic imaging agent is widely used in myocardial perfusion imaging to assess heart function and blood flow.[3][4] The synthesis of the MIBI ligand is a crucial step, and its primary route involves the dehydration of its formamide precursor, this compound.[5]

This document provides a detailed protocol for the conversion of this compound to MIBI, outlining the reaction mechanism, experimental procedure, and characterization of the final product.

Principle of the Reaction

The conversion of this compound to MIBI is a dehydration reaction. In this process, the formamide functional group (-NHCHO) is converted into an isonitrile (or isocyanide) functional group (-N≡C) by eliminating a molecule of water. This transformation requires a dehydrating agent to facilitate the removal of the oxygen and hydrogen atoms from the formamide.[5] Common dehydrating agents for this synthesis include phosphorus oxychloride (POCl₃), triphenylphosphine/iodine, and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[5][6] The reaction is typically performed in an anhydrous aprotic solvent in the presence of a base to neutralize the acidic byproducts.

Reaction_Mechanism Formamide This compound MIBI MIBI (2-Methoxy-2-methylpropyl isonitrile) Formamide->MIBI Dehydration DehydratingAgent + Dehydrating Agent (e.g., POCl₃) Water + H₂O

Caption: General scheme of the dehydration reaction.

Experimental Protocol

This protocol describes a representative procedure using phosphorus oxychloride as the dehydrating agent.

3.1 Materials and Reagents

ReagentGradeSupplier
This compound≥98% PurityCommercial Source
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Commercial Source
Triethylamine (Et₃N) or PyridineAnhydrous, ≥99.5%Commercial Source
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercial Source
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house Prep
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source

3.2 Equipment

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3 Procedure

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition:

    • To the flask, add this compound (1 equivalent).

    • Dissolve the formamide in anhydrous dichloromethane and add anhydrous triethylamine (2.2 equivalents). .

  • Reaction:

    • Cool the stirred solution to 0°C using an ice-water bath.

    • Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0°C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding ice-cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude MIBI product by vacuum distillation to obtain a clear, colorless liquid.

Data Presentation and Characterization

4.1 Quantitative Data Summary

ParameterValue
Starting Material This compound
Product Methoxyisobutylisonitrile (MIBI)
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Typical Yield 25-60% (Varies with method and scale)[3]
Appearance Colorless liquid
Boiling Point ~60-65°C at reduced pressure

4.2 Characterization

  • Infrared (IR) Spectroscopy: The successful conversion is confirmed by the appearance of a strong, sharp absorption band characteristic of the isonitrile group (-N≡C) at approximately 2180-2220 cm⁻¹.[7] The disappearance of the amide C=O stretch from the starting material is also indicative of reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product, matching the expected chemical shifts and splitting patterns for the 2-methoxy-2-methylpropyl group.

Workflow and Visualization

The entire experimental process can be visualized as a sequential workflow.

G Experimental Workflow for MIBI Synthesis start Setup Dry Glassware (N₂ Atmosphere) reagents Add Formamide, Solvent (CH₂Cl₂), and Base (Et₃N) to Flask start->reagents cool Cool to 0°C (Ice Bath) reagents->cool add_poc Add POCl₃ Dropwise cool->add_poc reflux Heat to Reflux (2-4 hours) add_poc->reflux Warm to RT quench Cool and Quench with Cold Water reflux->quench Reaction Complete extract Wash with NaHCO₃ (aq) and Brine quench->extract dry Dry Organic Layer (MgSO₄) extract->dry evap Concentrate via Rotary Evaporation dry->evap distill Purify by Vacuum Distillation evap->distill product Pure MIBI Product distill->product

Caption: Workflow for the synthesis and purification of MIBI.

Application in Radiopharmaceutical Development

The synthesized MIBI is a volatile liquid.[1] For its use in preparing the 99mTc-Sestamibi diagnostic kit, it is typically converted into a more stable copper salt, [Cu(MIBI)₄]BF₄.[1][7] This salt is a stable solid that can be lyophilized into "cold kits."[1] To prepare the final radiopharmaceutical, a solution of sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a generator is added to the kit, which is then heated to facilitate the ligand exchange reaction, forming the cationic [⁹⁹ᵐTc(MIBI)₆]⁺ complex.[1]

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane is a volatile and suspected carcinogen. All operations involving this solvent should be performed in a well-ventilated fume hood.

  • Isonitriles are known for their strong, unpleasant odors and potential toxicity. The final product and all waste materials should be handled with care in a fume hood.

  • The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with efficient cooling.

References

Applications of N-(2-Methoxy-2-methylpropyl)formamide in Organic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxy-2-methylpropyl)formamide is a key intermediate in organic synthesis, primarily recognized for its role as a precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI). MIBI is a critical component in the preparation of the radiopharmaceutical imaging agent Technetium (99mTc) Sestamibi, which is widely used in myocardial perfusion imaging. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to MIBI, targeting professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number 112129-25-6
Appearance Colorless liquid (predicted)
Boiling Point Not reported
Melting Point Not reported

Spectroscopic Characterization Data

Expected ¹H NMR Spectral Data (CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1s1H-CHO
~6.0-7.0 (broad)s1H-NH
~3.3t2H-CH₂-NH
~3.2s3H-OCH₃
~1.2s6H-C(CH₃)₂

Expected ¹³C NMR Spectral Data (CDCl₃):

Chemical Shift (ppm)Assignment
~163-CHO
~77-C(CH₃)₂
~50-OCH₃
~48-CH₂-NH
~24-C(CH₃)₂

Expected IR Spectral Data (thin film):

Wavenumber (cm⁻¹)Assignment
~3300 (broad)N-H stretch
~2970, 2830C-H stretch
~1670C=O stretch (amide I)
~1530N-H bend (amide II)
~1100C-O stretch

Application 1: Synthesis of this compound

There are two primary synthetic routes to obtain this compound.

Method 1: Formylation of 2-Methoxyisobutylamine Hydrochloride (MIBAHCl)

This method involves the reaction of 2-methoxyisobutylamine hydrochloride with methyl formate in the presence of a base.

Experimental Protocol:

A suspension of 2-methoxyisobutylamine hydrochloride (MIBAHCl) (220.00 g, 1.56 mol) in methyl formate (767.32 g, 12.73 mol) is heated to reflux. Triethylamine (175.39 g, 1.73 mol) is then added dropwise to the refluxing suspension. The reaction mixture is maintained at reflux, and the progress is monitored by thin-layer chromatography (TLC) until the MIBAHCl is consumed. After approximately 68 hours, the resulting white suspension is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to yield this compound.

Method 2: Formylation of 2-Methoxy-2-methylpropylamine using Formic Acid and Acetic Anhydride

This is a general and effective method for the N-formylation of primary amines.[1]

Experimental Protocol:

In a flask equipped with a magnetic stirrer and a dropping funnel, acetic anhydride (1.1 eq) is added. The flask is cooled in an ice bath, and formic acid (2.0 eq) is added dropwise with stirring. The mixture is then warmed to 50-60 °C for 2 hours to form the mixed anhydride in situ. After cooling back to 0 °C, 2-methoxy-2-methylpropylamine (1.0 eq) is added dropwise, ensuring the temperature does not exceed 10 °C. The reaction mixture is stirred at room temperature for 3-4 hours. The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford this compound.

Reaction Scheme for Synthesis Methods:

G Synthesis of this compound cluster_0 Method 1 cluster_1 Method 2 MIBAHCl 2-Methoxyisobutylamine Hydrochloride Product1 This compound MIBAHCl->Product1 + Methyl Formate, Triethylamine Reflux MethylFormate Methyl Formate Triethylamine Triethylamine Amine 2-Methoxy-2-methylpropylamine Product2 This compound Amine->Product2 + Formic Acid, Acetic Anhydride FormicAcid Formic Acid AceticAnhydride Acetic Anhydride

Caption: Synthetic routes to this compound.

Application 2: Synthesis of 2-Methoxy-2-methylpropyl Isonitrile (MIBI)

The primary application of this compound is its use as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI) via a dehydration reaction.

Method: Dehydration using Trichloromethylchloroformate ("Diphosgene")

This method provides a reliable route to the corresponding isonitrile.

Experimental Protocol:

To a cooled (-40 °C) solution of this compound (9.0 g, 0.069 mol) and triethylamine (19.5 ml, 0.14 mol) in dry dichloromethane (100 ml), a solution of trichloromethylchloroformate ("diphosgene") (4.15 ml, 0.035 mol) in dry dichloromethane (50 ml) is added dropwise over a period of 1 hour. After the addition is complete, the reaction mixture temperature is allowed to rise to 0 °C and stirred for an additional hour. The mixture is then heated to reflux for 30 minutes. After cooling, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield 2-methoxy-2-methylpropyl isonitrile.

Reaction Scheme for MIBI Synthesis:

Caption: Dehydration of the formamide to the isonitrile.

Summary of Reaction Conditions and Yields

The following table summarizes the reaction conditions and reported yields for the synthesis of this compound and its conversion to MIBI.

ReactionReagents and SolventsTemperatureTimeYield
Synthesis of this compound (Method 1) 2-Methoxyisobutylamine HCl, Methyl formate, TriethylamineReflux68 hNot explicitly stated
Synthesis of this compound (Method 2) 2-Methoxy-2-methylpropylamine, Formic acid, Acetic anhydride0 °C to RT3-4 hHigh (typical for this reaction)
Synthesis of 2-Methoxy-2-methylpropyl Isonitrile This compound, Trichloromethylchloroformate, Triethylamine, Dichloromethane-40 °C to Reflux~2.5 hHigh

Logical Workflow for Synthesis and Application

The overall process from starting materials to the key intermediate MIBI follows a logical progression.

G Overall Synthetic Workflow Start Starting Materials (e.g., 2-Methoxyisobutylamine) Formylation Formylation Reaction Start->Formylation Purification1 Purification (Filtration/Extraction) Formylation->Purification1 Formamide This compound Dehydration Dehydration Reaction Formamide->Dehydration Purification1->Formamide Purification2 Purification (Distillation) Dehydration->Purification2 MIBI 2-Methoxy-2-methylpropyl Isonitrile (MIBI) End Final Product for Radiopharmaceutical Synthesis MIBI->End Purification2->MIBI

Caption: Step-by-step workflow for MIBI synthesis.

Conclusion

This compound serves as a crucial, though specialized, intermediate in organic synthesis. The protocols provided herein offer reliable and tested methods for its preparation and subsequent conversion to 2-methoxy-2-methylpropyl isonitrile, a key component for the synthesis of important medical imaging agents. Researchers and professionals in drug development can utilize these detailed notes to facilitate their synthetic efforts in this area. Standard laboratory safety precautions should be followed when handling all chemicals mentioned in these protocols.

References

Application Notes and Protocols for the N-formylation of 2-methoxy-2-methylpropylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-formylation of the sterically hindered primary amine, 2-methoxy-2-methylpropylamine, to synthesize N-(2-methoxy-2-methylpropyl)formamide. The primary method described herein involves the use of a potent formylating agent generated in situ from formic acid and acetic anhydride. This application note includes a summary of reagents, reaction conditions, purification methods, and expected outcomes to guide researchers in the successful execution of this transformation.

Introduction

N-formylation is a crucial transformation in organic synthesis, serving as a key step in the production of various pharmaceuticals and agrochemicals. The resulting formamides are not only stable protecting groups for amines but also versatile intermediates for the synthesis of isocyanides and other nitrogen-containing compounds.[1] The N-formylation of sterically hindered amines such as 2-methoxy-2-methylpropylamine can be challenging and often requires optimized reaction conditions to achieve high yields and purity. One of the most effective methods for this transformation is the use of acetic formic anhydride, which can be conveniently generated in situ from formic acid and acetic anhydride.[1] This approach offers a straightforward and potent means of formylating even less reactive amines.

Experimental Protocols

Method 1: N-formylation using Formic Acid and Acetic Anhydride

This protocol details the synthesis of this compound via the in situ generation of acetic formic anhydride.

Materials:

  • 2-methoxy-2-methylpropylamine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

  • Standard laboratory glassware and personal protective equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-2-methylpropylamine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Preparation of Formylating Agent: In a separate flask, cautiously add acetic anhydride (1.2 eq) to formic acid (1.5 eq) at 0 °C. Stir the mixture for 15-20 minutes to allow for the formation of acetic formic anhydride.

  • Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the cooled solution of 2-methoxy-2-methylpropylamine. Maintain the reaction temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the key quantitative data for the N-formylation of 2-methoxy-2-methylpropylamine.

ParameterValue
Reactants
2-methoxy-2-methylpropylamine1.0 eq
Formic acid1.5 eq
Acetic anhydride1.2 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product
Product NameThis compound
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
Expected Yield>90% (based on similar reactions)
Purity>95% (after purification)

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent1 2-methoxy-2-methylpropylamine in DCM reaction_mixture Combine at 0°C, stir at RT reagent1->reaction_mixture reagent2 Formic Acid + Acetic Anhydride reagent2->reaction_mixture quench Quench with NaHCO₃ reaction_mixture->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (optional) concentrate->chromatography final_product This compound concentrate->final_product If pure chromatography->final_product

Caption: Experimental workflow for the N-formylation of 2-methoxy-2-methylpropylamine.

Reaction Scheme

reaction_scheme reactant 2-methoxy-2-methylpropylamine product This compound reactant->product reagents HCOOH, (CH₃CO)₂O DCM, 0°C to RT

Caption: Reaction scheme for the N-formylation of 2-methoxy-2-methylpropylamine.

References

Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Methoxy-2-methylpropyl)formamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using a suite of modern analytical techniques. These methods are designed for use by researchers, scientists, and drug development professionals to ensure the compound meets the required purity specifications.

The analytical techniques covered in this document include High-Performance Liquid Chromatography (HPLC) for the separation and quantification of non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and residual solvents, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an accurate purity determination without a specific reference standard of the main component, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) for the assessment of overall purity and the presence of residual solvents or inorganic impurities.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. This compound is typically synthesized via one of two primary routes.[1] The first involves the formylation of 2-methoxy-2-methylpropylamine. The second route is the reaction of 2-methoxy-2-methylpropanol with formamide.[1] Based on these pathways, potential impurities may include:

  • Unreacted Starting Materials:

    • 2-methoxy-2-methylpropylamine

    • 2-methoxy-2-methylpropanol

    • Formic acid or other formylating agents

  • By-products:

    • Products from side reactions of the formylating agent.

    • Decomposition products of the starting materials or the final product.

  • Residual Solvents:

    • Solvents used during the reaction and purification steps.

Overall Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

G cluster_0 Sample Reception & Preparation cluster_2 Data Analysis & Reporting Sample This compound Sample Preparation Dissolution in appropriate solvents Sample->Preparation Thermal Thermal Analysis (DSC/TGA) (Overall Purity & Solvents) Sample->Thermal HPLC HPLC Analysis (Non-volatile impurities) Preparation->HPLC GCMS GC-MS Analysis (Volatile impurities & Residual Solvents) Preparation->GCMS qNMR qNMR Analysis (Absolute Purity) Preparation->qNMR DataAnalysis Data Interpretation & Impurity Profiling HPLC->DataAnalysis GCMS->DataAnalysis qNMR->DataAnalysis Thermal->DataAnalysis Report Final Purity Report & Certificate of Analysis DataAnalysis->Report

References

Industrial scale-up considerations for N-(2-Methoxy-2-methylpropyl)formamide production

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Industrial Scale-Up of N-(2-Methoxy-2-methylpropyl)formamide Production

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale production of this compound. It covers key synthesis routes, scale-up considerations, experimental protocols, and safety information to guide researchers and chemical engineers in developing a robust and efficient manufacturing process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. As demand for these end-products grows, the need for a reliable and scalable manufacturing process for this formamide becomes critical. This application note outlines two primary synthesis routes and discusses the critical parameters for scaling up production from the laboratory to an industrial setting.

Synthesis Routes

Two primary synthesis routes are considered for the industrial production of this compound:

  • Route 1: Formylation of 2-Methoxy-2-methylpropylamine. This is a direct and efficient method involving the reaction of the corresponding amine with a formylating agent.[1]

  • Route 2: Reaction of 2-Methoxy-2-methylpropanol with Formamide. This alternative route utilizes the corresponding alcohol as the starting material.[1]

The choice of route will depend on factors such as raw material availability and cost, process safety, and desired product purity.

Data Presentation

The following tables summarize the key quantitative data for the recommended synthesis route (Formylation of 2-Methoxy-2-methylpropylamine) at both laboratory and projected industrial scales.

Table 1: Reactant and Solvent Quantities

ParameterLaboratory Scale (1 mole)Industrial Scale (1000 moles)
2-Methoxy-2-methylpropylamine HCl141.6 g141.6 kg
Methyl Formate768 g768 kg
Triethylamine175 g175 kg
Toluene (for extraction)500 mL500 L
Saturated NaCl solution200 mL200 L

Table 2: Process Parameters

ParameterLaboratory ScaleIndustrial Scale (Projected)
Reaction
Reactor TypeGlass FlaskGlass-lined Steel Reactor
Reaction TemperatureReflux (approx. 32 °C)30-40 °C
Reaction Time68 hours60-72 hours
PressureAtmosphericAtmospheric
Agitation Speed200-300 rpm50-100 rpm
Work-up & Purification
FiltrationBuchner FunnelNutsche Filter Dryer
Extraction SolventTolueneToluene
Washing SolutionSaturated NaClSaturated NaCl
Drying AgentAnhydrous Na2SO4N/A (Azeotropic Distillation)
Purification MethodNot specifiedFractional Vacuum Distillation
Distillation PressureN/A10-20 mbar
Distillation TemperatureN/A100-120 °C (pot)
Expected Yield>90% (based on analog)85-95%
Product Purity>98%>99%

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is adapted from a similar synthesis of N-(2-methoxyisobutyl)formamide.

Materials:

  • 2-Methoxy-2-methylpropylamine hydrochloride

  • Methyl formate

  • Triethylamine

  • Toluene

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge a round-bottom flask with 2-Methoxy-2-methylpropylamine hydrochloride and methyl formate.

  • Heat the suspension to reflux with stirring.

  • Add triethylamine dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (approximately 68 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the white suspension to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in toluene and wash with a saturated sodium chloride solution.

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Industrial Scale Production of this compound

This protocol outlines the projected process for large-scale manufacturing.

Equipment:

  • 1000 L Glass-lined steel reactor with overhead stirrer, condenser, and temperature control system

  • Charging vessels for raw materials

  • Nutsche filter dryer

  • 2000 L extraction vessel

  • Vacuum distillation unit with a packed column

Procedure:

  • Reactor Charging: Charge the 1000 L reactor with the specified amounts of 2-Methoxy-2-methylpropylamine hydrochloride and methyl formate.

  • Reaction:

    • Start agitation and begin heating the reactor contents to the target temperature range of 30-40 °C.

    • Once the temperature is stable, slowly add triethylamine to the reactor over a period of 2-4 hours, monitoring the reaction temperature to control the exotherm.

    • Maintain the reaction mixture at 30-40 °C for 60-72 hours.

    • Monitor the reaction completion by in-process controls (e.g., HPLC).

  • Work-up:

    • Cool the reactor contents to 20-25 °C.

    • Transfer the slurry to the Nutsche filter dryer to remove the triethylamine hydrochloride salt. Wash the cake with toluene.

    • Transfer the filtrate to the 2000 L extraction vessel.

    • Add saturated sodium chloride solution and agitate for 30 minutes.

    • Allow the layers to separate and remove the aqueous layer.

  • Purification:

    • Transfer the organic layer to the vacuum distillation unit.

    • Reduce the pressure to 10-20 mbar and heat the pot to 100-120 °C.

    • Collect the this compound fraction at the appropriate boiling point.

    • The purified product should be stored in sealed containers in a cool, dry place.

Visualizations

Synthesis Workflow

G cluster_0 Raw Material Charging cluster_1 Reaction cluster_2 Work-up cluster_3 Purification 2-Methoxy-2-methylpropylamine_HCl 2-Methoxy-2-methylpropylamine HCl Reactor Glass-lined Reactor (30-40 °C, 60-72h) 2-Methoxy-2-methylpropylamine_HCl->Reactor Methyl_Formate Methyl Formate Methyl_Formate->Reactor Triethylamine Triethylamine Triethylamine->Reactor Filtration Filtration (Nutsche Filter) Reactor->Filtration Extraction Extraction with Toluene/Brine Filtration->Extraction Distillation Fractional Vacuum Distillation Extraction->Distillation Final_Product This compound (>99% Purity) Distillation->Final_Product G Amine_HCl 2-Methoxy-2-methylpropylamine HCl Product This compound Amine_HCl->Product Byproduct Triethylamine HCl Formylating_Agent Methyl Formate Formylating_Agent->Product Base Triethylamine Base->Byproduct

References

Application Notes and Protocols: Dehydration of N-(2-Methoxy-2-methylpropyl)formamide using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and scientific background for the dehydration of N-(2-Methoxy-2-methylpropyl)formamide using phosphorus oxychloride. This reaction is a common method for the synthesis of isocyanides from their corresponding formamides.[1][2][3]

Introduction

The dehydration of N-substituted formamides is a fundamental transformation in organic synthesis, providing access to isocyanides (also known as isonitriles).[1] Isocyanides are versatile intermediates in various multicomponent reactions, such as the Ugi and Passerini reactions, and are present in some biologically active natural products.[1] Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this dehydration, typically in the presence of a tertiary amine base to neutralize the acidic byproducts.[1][2][4] This document outlines the application of this methodology to this compound.

Reaction Principle

The dehydration of this compound with phosphorus oxychloride proceeds via the formation of a Vilsmeier-like intermediate. The lone pair of the formamide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive intermediate. Subsequent elimination, facilitated by a base, results in the formation of the corresponding isocyanide and inorganic phosphate byproducts.

Experimental Protocols

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA) or other suitable tertiary amine base (e.g., pyridine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, etc.)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: Triethylamine (2.0-3.0 eq) is added to the stirred solution.

  • Addition of POCl₃: Phosphorus oxychloride (1.0-1.2 eq) is dissolved in a small amount of anhydrous dichloromethane and added dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a short period, often less than an hour.[1][2]

  • Work-up:

    • Once the reaction is complete, the mixture is carefully quenched by the slow addition of ice-cold water or saturated aqueous sodium bicarbonate solution.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volume).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product, 2-isocyano-2-methyl-1-methoxypropane, can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Phosphorus oxychloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The reaction can be exothermic. Maintain proper temperature control, especially during the addition of POCl₃.

  • Isocyanides are known for their strong and unpleasant odors and potential toxicity. All manipulations should be performed in a fume hood.

Data Presentation

Formamide SubstrateBaseSolventTemperature (°C)TimeYield (%)Reference
N-Aryl formamidesTriethylamineDichloromethane0< 5 minHigh to excellent[1]
N-Alkyl formamidesTriethylamineDichloromethane0< 5 minHigh to excellent[1]
N-(3-bromophenyl)formamideTriethylamine(solvent-free)0< 5 minExcellent[1]

Diagrams

Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_elimination Elimination Formamide This compound Intermediate Vilsmeier-like Intermediate Formamide->Intermediate Reaction with POCl₃ POCl3 POCl₃ POCl3->Intermediate Isocyanide 2-Isocyano-2-methyl-1-methoxypropane Intermediate->Isocyanide Elimination Byproducts Phosphate Byproducts Intermediate->Byproducts Base Base (e.g., TEA) Base->Isocyanide

Caption: Proposed reaction mechanism for the dehydration of this compound.

Experimental Workflow:

experimental_workflow A 1. Reaction Setup - Add formamide and solvent to flask - Cool to 0 °C B 2. Add Base - Add triethylamine A->B C 3. Add POCl₃ - Dropwise addition of POCl₃ solution B->C D 4. Reaction Monitoring - TLC or GC-MS C->D E 5. Work-up - Quench with NaHCO₃ (aq) - Separate layers - Extract aqueous layer D->E F 6. Drying and Concentration - Wash with brine - Dry with MgSO₄ - Remove solvent E->F G 7. Purification - Vacuum distillation or chromatography F->G H Final Product 2-Isocyano-2-methyl-1-methoxypropane G->H

Caption: Step-by-step experimental workflow for the synthesis of 2-isocyano-2-methyl-1-methoxypropane.

References

Application Notes and Protocols: Reduction of N-(2-Methoxy-2-methylpropyl)formamide with Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely employed for this conversion due to its high reactivity. This document provides detailed application notes and a comprehensive protocol for the reduction of N-(2-Methoxy-2-methylpropyl)formamide to N-methyl-2-methoxy-2-methylpropan-1-amine using lithium aluminum hydride.

Reaction Overview

The reaction involves the conversion of the formyl group of this compound to a methyl group, yielding the corresponding secondary amine, N-methyl-2-methoxy-2-methylpropan-1-amine. The overall transformation is as follows:

Reaction Scheme: CH₃-C(CH₃)(OCH₃)-CH₂-NH-CHO + LiAlH₄ → CH₃-C(CH₃)(OCH₃)-CH₂-NH-CH₃

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol [1]
CAS Number112129-25-6[1]
AppearanceLiquid (predicted)
Boiling PointNot available
DensityNot available

Table 2: Properties of N-methyl-2-methoxy-2-methylpropan-1-amine

PropertyValue
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol
CAS NumberNot available
AppearanceLiquid (predicted)
Boiling PointEstimated 120-130 °C
DensityNot available

Signaling Pathways and Experimental Workflows

Reaction Pathway

The diagram below illustrates the generally accepted mechanism for the reduction of a secondary formamide with lithium aluminum hydride.

reaction_pathway Reaction Pathway for LAH Reduction of a Formamide cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediates cluster_product Product Formamide This compound Intermediate1 Tetrahedral Intermediate Formamide->Intermediate1 + H⁻ (from LAH) LAH LiAlH₄ Intermediate2 Iminium Ion Intermediate1->Intermediate2 - [OAlH₃]⁻ Amine N-methyl-2-methoxy-2-methylpropan-1-amine Intermediate2->Amine + H⁻ (from LAH) + H₂O workup

Caption: Mechanism of formamide reduction by LiAlH₄.

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

experimental_workflow Experimental Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup LAH_Suspension Prepare LiAlH₄ Suspension in Anhydrous THF Setup->LAH_Suspension Cooling1 Cool Suspension to 0 °C LAH_Suspension->Cooling1 Amide_Addition Slowly Add Amide Solution in Anhydrous THF Cooling1->Amide_Addition Reaction Warm to Room Temperature and Stir Amide_Addition->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Cooling2 Cool Reaction to 0 °C Monitoring->Cooling2 Quenching Careful Quenching (Fieser Method) Cooling2->Quenching Filtration Filter off Aluminum Salts Quenching->Filtration Extraction Extract with Organic Solvent Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Remove Solvent in vacuo Drying->Evaporation Purification Purify by Distillation Evaporation->Purification End End Purification->End

Caption: Step-by-step experimental workflow.

Experimental Protocols

Safety Precautions:

  • Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. The entire apparatus should be flushed with an inert gas.

  • Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF (approximately 20 mL per gram of LiAlH₄).

  • Addition of Amide: Dissolve this compound (1.0 equivalent) in anhydrous THF (approximately 10 mL per gram of amide). Transfer this solution to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the amide solution dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux to ensure completion, typically for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Workup (Fieser Method): After the reaction is complete, cool the flask to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add the following dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water

  • Isolation: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or another suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield N-methyl-2-methoxy-2-methylpropan-1-amine.

Disclaimer

This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for exercising due care and following all safety precautions. The author and publisher assume no liability for any damages resulting from the use of this information.

References

N-(2-Methoxy-2-methylpropyl)formamide as an intermediate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Methoxy-2-methylpropyl)formamide is a specialized organic compound with the chemical formula C₆H₁₃NO₂.[1] Its molecular structure, featuring both an amide and an ether functional group, makes it a valuable intermediate in organic synthesis. While broadly mentioned in the context of pharmaceutical and agrochemical synthesis, publicly available literature does not detail its use in the synthesis of a specific, named agrochemical product. However, its role as a direct precursor to 2-methoxy-2-methylpropyl isonitrile suggests its potential application in the synthesis of formamidine-class pesticides. This document provides an overview of the synthesis of this compound, its conversion to the corresponding isonitrile, and general protocols for the synthesis of formamidine agrochemicals, a likely application based on its chemical nature.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number 112129-25-6
Appearance Not specified in literature
Boiling Point Not specified in literature
Melting Point Not specified in literature
Solubility The methoxy and methyl groups suggest enhanced solubility in polar organic solvents.[1]

Synthesis of this compound

Two primary synthetic routes for this compound have been reported:

  • Formylation of 2-Methoxy-2-methylpropylamine: This is a direct method involving the introduction of a formyl group onto the primary amine. A common and effective method utilizes a mixture of formic acid and acetic anhydride, which generates a potent formylating agent in situ.[2]

  • Reaction of 2-Methoxy-2-methylpropanol with Formamide: This pathway involves heating the alcohol and formamide, often in the presence of an acid catalyst or a transition metal complex, to facilitate a condensation reaction.[2]

Experimental Protocol: Synthesis of this compound via Formylation

This protocol is a general representation based on the formylation of primary amines.

Materials:

  • 2-Methoxy-2-methylpropylamine

  • Formic acid

  • Acetic anhydride

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Methoxy-2-methylpropylamine in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a pre-mixed solution of formic acid and acetic anhydride to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by column chromatography or distillation as required.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Start: 2-Methoxy-2-methylpropylamine reactants Add Formic Acid & Acetic Anhydride in Dichloromethane start->reactants reaction Reaction at 0°C to Room Temperature reactants->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup extraction Separation of Organic Layer workup->extraction drying Drying (MgSO4) & Filtration extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/Distillation) evaporation->purification end Product: this compound purification->end

Caption: Workflow for the synthesis of this compound.

Conversion to 2-methoxy-2-methylpropyl isonitrile

The primary significance of this compound is its role as a precursor to 2-methoxy-2-methylpropyl isonitrile.[2] Isonitriles are highly versatile reagents in organic synthesis, particularly in multicomponent reactions for the construction of complex molecules.

Experimental Protocol: Dehydration of this compound to the Isonitrile

This is a general protocol for the dehydration of formamides to isonitriles.

Materials:

  • This compound

  • Dehydrating agent (e.g., phosphorus oxychloride, triphenylphosphine/iodine)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and a tertiary amine base in an anhydrous aprotic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the dehydrating agent to the stirred solution.

  • Allow the reaction to proceed at low temperature or warm to room temperature, monitoring by TLC or GC for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of ice-cold water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter and concentrate the solution under reduced pressure to obtain the crude isonitrile.

  • Purify the isonitrile by distillation under reduced pressure.

Diagram of Dehydration Workflow

G cluster_dehydration Dehydration to Isonitrile start Start: this compound reagents Add Dehydrating Agent & Base in Anhydrous Solvent start->reagents reaction Reaction under Inert Atmosphere reagents->reaction workup Aqueous Quench & Extraction reaction->workup drying Drying & Solvent Removal workup->drying purification Purification (Distillation) drying->purification end Product: 2-methoxy-2-methylpropyl isonitrile purification->end

Caption: Workflow for the synthesis of 2-methoxy-2-methylpropyl isonitrile.

Application in Agrochemical Synthesis: Formamidine Pesticides

While no specific agrochemical derived from this compound has been identified in the searched literature, the resulting isonitrile is a key building block for formamidine-containing compounds. Formamidines are a class of pesticides known for their insecticidal and acaricidal properties.

General Synthesis of Formamidine Pesticides:

Formamidines are often synthesized through the reaction of an amine with an orthoformate or a formamide derivative. The use of an isonitrile in multicomponent reactions, such as the Ugi or Passerini reactions, provides an efficient route to highly substituted amide derivatives, which can be precursors to or analogs of formamidine agrochemicals.

Signaling Pathway of Formamidine Pesticides:

The mode of action for many formamidine pesticides, such as chlordimeform and amitraz, is not fully elucidated but is known to be complex. They are believed to act on the nervous system of insects and mites, likely through interaction with octopamine receptors. Octopamine is a neurotransmitter, neurohormone, and neuromodulator in invertebrates, and its disruption can lead to a range of effects from behavioral changes to lethality.

Diagram of a General Formamidine Synthesis Logic

G cluster_logic General Logic for Formamidine Agrochemical Synthesis intermediate This compound isonitrile 2-methoxy-2-methylpropyl isonitrile intermediate->isonitrile Dehydration mcr Multicomponent Reaction (e.g., Ugi, Passerini) isonitrile->mcr amide_product Complex Amide Intermediate mcr->amide_product other_reactants Other Reactants (Aldehyde/Ketone, Carboxylic Acid, Amine) other_reactants->mcr modification Further Chemical Modification amide_product->modification agrochemical Potential Formamidine Agrochemical modification->agrochemical

Caption: Logical pathway for the synthesis of formamidine agrochemicals.

This compound is a valuable synthetic intermediate, primarily serving as a precursor to 2-methoxy-2-methylpropyl isonitrile. While its direct application in the synthesis of a specific, commercially available agrochemical is not documented in the reviewed literature, the resulting isonitrile is a key component for constructing complex molecules, including potential formamidine-based pesticides. The protocols provided herein offer a general guide for the synthesis of the title compound and its conversion to the isonitrile, which can be adapted by researchers for the development of new agrochemical entities. Further research is needed to explore and document the specific agrochemical applications of this intermediate.

References

Troubleshooting & Optimization

Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Methoxy-2-methylpropyl)formamide. The following sections offer detailed experimental protocols, address common issues, and provide data for process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two main synthetic strategies for this compound are:

  • Formylation of 2-Methoxy-2-methylpropylamine: This is a direct and common method involving the introduction of a formyl group onto the primary amine.[1] Various formylating agents and catalysts can be employed.

  • Reaction of 2-Methoxy-2-methylpropanol with Formamide: This alternative route involves the condensation of the corresponding alcohol with formamide, typically under heating and in the presence of a catalyst to facilitate the formation of the C-N bond.[1]

Q2: Which formylating agent is most effective for the formylation of 2-methoxy-2-methylpropylamine?

The choice of formylating agent depends on the desired reaction conditions, scale, and available resources. Commonly used and effective agents include:

  • Formic Acid and Acetic Anhydride: This mixture generates a potent formylating agent in situ and is known to give high yields for a wide range of amines, including sterically hindered ones.[1][2]

  • Formic Acid with a Catalyst: Using formic acid with a catalyst such as zinc oxide (ZnO) or iodine (I₂) can provide excellent yields under solvent-free conditions.[3][4][5]

  • Aqueous Formic Acid: This method offers a practical and environmentally benign option, often requiring a Dean-Stark trap to remove water and drive the reaction to completion.[6][7]

Q3: What are the potential side reactions to be aware of during the synthesis?

Potential side reactions include:

  • Over-methylation in Eschweiler-Clarke type reactions: While the Eschweiler-Clarke reaction is primarily for methylation, if reaction conditions are not optimized for formylation, methylation byproducts could occur.[8][9]

  • Formation of N-formylated byproducts in Leuckart-Wallach reactions: This reaction can sometimes lead to the formation of N-formylated derivatives as byproducts.[10]

  • Oxidation of the formyl group: In the presence of strong oxidizing agents, the formamide can be oxidized, potentially leading to the corresponding amine and carbon dioxide after workup.[1]

  • Thermal degradation: N-substituted formamides can be sensitive to high temperatures. Prolonged heating at elevated temperatures may lead to decomposition.[1]

Q4: How can I purify the final product, this compound?

Common purification techniques for this compound include:

  • Fractional distillation under reduced pressure: This is a suitable method for purifying thermally sensitive liquid products by lowering the boiling point to prevent degradation.[1]

  • Column chromatography: Silica gel chromatography can be used to separate the product from unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this method can be highly effective for achieving high purity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive formylating agent (e.g., hydrolysis of acetic formic anhydride).2. Insufficient reaction temperature or time.3. Ineffective catalyst.4. Steric hindrance of the substrate slowing the reaction.1. Use freshly prepared or high-quality reagents. For the formic acid/acetic anhydride method, generate the mixed anhydride in situ.2. Monitor the reaction by TLC to determine the optimal reaction time. Gradually increase the temperature, being mindful of potential side reactions.3. Ensure the catalyst is active and dry. Consider screening different catalysts (e.g., ZnO, ZnCl₂, I₂).4. Increase reaction time and/or temperature. Consider using a more potent formylating agent.
Formation of Multiple Products 1. Competing side reactions (e.g., acetylation if using acetic formic anhydride, though less common).2. Decomposition of starting material or product due to excessive heat.1. Use a more selective formylating agent. The reaction of the amine with the formyl group of acetic formic anhydride is generally preferred due to electronic and steric effects.2. Reduce the reaction temperature and monitor the reaction progress closely. Use a milder catalyst if applicable.
Incomplete Reaction 1. Insufficient amount of formylating agent.2. Water present in the reaction mixture (for methods sensitive to moisture).3. Reversible reaction equilibrium.1. Use a slight excess of the formylating agent (e.g., 1.1-1.5 equivalents).2. Use anhydrous solvents and reagents. For reactions that produce water, use a Dean-Stark trap to remove it azeotropically.3. Use a Dean-Stark trap to remove water and drive the equilibrium towards the product side.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup.2. Boiling point of the product is close to that of impurities.1. Saturate the aqueous phase with brine (NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent.2. Use fractional distillation under reduced pressure for better separation. Alternatively, employ column chromatography with an optimized solvent system.

Data Presentation: Comparison of N-Formylation Methods

The following table summarizes typical yields for various N-formylation methods applicable to primary amines. Please note that the actual yield for this compound may vary depending on the specific experimental conditions.

Formylating Agent Catalyst/Conditions Solvent Typical Yield for Primary Amines
Formic Acid / Acetic Anhydride40-60°CDMFGood to Excellent (97-100% for some amines)[1][2]
85% Formic AcidReflux with Dean-Stark trapTolueneExcellent[1]
Formic Acid5 mol% I₂70°C, Solvent-freeExcellent[1]
Formic Acid50 mol% ZnO70°C, Solvent-freeGood to Excellent[1][3]
Formic Acid5 mol% ZnCl₂Solvent-freeHigh

Experimental Protocols

Protocol 1: Formylation using Formic Acid and Acetic Anhydride

This protocol is based on the in situ generation of acetic formic anhydride, a potent formylating agent.

Materials:

  • 2-Methoxy-2-methylpropylamine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Toluene (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Methoxy-2-methylpropylamine (1.0 eq) in a suitable solvent like dichloromethane or toluene.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • After the addition of acetic anhydride, add formic acid (1.2 eq) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Zinc Oxide Catalyzed Formylation with Formic Acid (Solvent-Free)

This protocol offers an environmentally friendly approach by avoiding the use of organic solvents.

Materials:

  • 2-Methoxy-2-methylpropylamine

  • Formic acid (98-100%)

  • Zinc oxide (ZnO) powder

  • Organic solvent for workup (e.g., dichloromethane or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 2-Methoxy-2-methylpropylamine (1.0 eq) and zinc oxide (0.5 eq).

  • With stirring, add formic acid (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to 70-80°C and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add an organic solvent (e.g., dichloromethane) to the mixture and filter to remove the zinc oxide catalyst. The catalyst can be washed with the solvent, dried, and potentially reused.

  • Wash the organic filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography as needed.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Methoxy-2-methylpropylamine 2-Methoxy-2-methylpropylamine Formylation Formylation 2-Methoxy-2-methylpropylamine->Formylation Formylating_Agent Formylating Agent (e.g., HCOOH/Ac₂O, HCOOH/ZnO) Formylating_Agent->Formylation Quenching Quenching Formylation->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Yield Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Conditions Are temperature and reaction time sufficient? Check_Reagents->Check_Conditions Yes Replace_Reagents Use fresh reagents Check_Reagents->Replace_Reagents No Check_Catalyst Is the catalyst active? Check_Conditions->Check_Catalyst Yes Optimize_Conditions Increase temperature/time Check_Conditions->Optimize_Conditions No Screen_Catalysts Try alternative catalyst Check_Catalyst->Screen_Catalysts No Successful_Synthesis Improved Yield Check_Catalyst->Successful_Synthesis Yes Replace_Reagents->Successful_Synthesis Optimize_Conditions->Successful_Synthesis Screen_Catalysts->Successful_Synthesis

References

Technical Support Center: Synthesis and Purification of N-(2-Methoxy-2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-(2-Methoxy-2-methylpropyl)formamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction.Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of the starting amine. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the formylating agent.
Presence of unreacted 2-methoxy-2-methylpropylamine.The starting amine is a common impurity. It can be removed by washing the crude product with a dilute acidic solution (e.g., 1M HCl) during workup to protonate and extract the amine into the aqueous phase. Alternatively, silica gel chromatography can effectively separate the more polar amine from the desired formamide.
Formation of byproducts.Side reactions such as oxidation of the formamide can occur.[1] Minimize exposure to strong oxidizing agents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decomposition of the product.N-substituted formamides can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[1] Maintain a neutral pH during workup and purification steps. Avoid prolonged exposure to high temperatures.
Difficulty with Recrystallization Oiling out instead of crystallization.The cooling rate may be too fast, or the solvent may not be ideal. Try slower cooling, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal. Experiment with different solvent systems, such as a mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes).
Low recovery after recrystallization.Too much solvent was used, or the compound has significant solubility in the cold solvent. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration.
Crystals are colored.Colored impurities are present. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Ineffective Distillation Product decomposition at high temperatures.This compound may be thermally labile. Use vacuum distillation to lower the boiling point and minimize thermal decomposition.
Co-distillation of impurities.The boiling points of the product and certain impurities may be too close for effective separation by simple distillation. Use fractional distillation with a fractionating column to improve separation efficiency.
Poor Separation in Flash Chromatography Inappropriate solvent system.The polarity of the eluent is critical for good separation. Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation between the product and impurities. A common starting point for formamides is a mixture of hexanes and ethyl acetate.
Tailing of the product peak.The compound may be interacting too strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can help to reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 2-methoxy-2-methylpropylamine: The starting material for the formylation reaction.

  • Formic acid or other formylating agents: Excess reagents from the synthesis.

  • Byproducts from side reactions: These can include products from oxidation or other unintended transformations of the starting materials or product.[1]

  • Decomposition products: this compound can undergo hydrolysis back to 2-methoxy-2-methylpropylamine and formic acid, especially in the presence of acid or base and water.

Q2: Which purification method is most effective for achieving high purity?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid product.

  • Vacuum distillation is suitable for purifying thermally stable liquids on a larger scale.

  • Flash chromatography offers excellent separation of compounds with different polarities and is often the method of choice for achieving very high purity, especially on a laboratory scale.

Q3: How can I monitor the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the structure of the product and detect impurities. The formyl proton typically appears as a singlet around 8.0-8.3 ppm in the ¹H NMR spectrum.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for N-substituted formamides include ethyl acetate/hexanes, acetone/water, or toluene.

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. If the solid dissolves at room temperature, it is too soluble. If it does not dissolve at room temperature, heat the test tube. A suitable solvent will dissolve the solid when hot. Add a second, miscible "anti-solvent" in which the product is insoluble to induce crystallization upon cooling if a single solvent is not effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Vacuum Distillation Protocol

This protocol is for the purification of liquid this compound, particularly for removing non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the applied vacuum.

  • Completion: Stop the distillation when the temperature drops or when only a small residue remains in the distillation flask.

Flash Chromatography Protocol

This method is highly effective for separating this compound from impurities with different polarities.

Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common eluent for formamides is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different purification methods. Note: Specific quantitative data for this compound is limited in the literature. The data presented here is based on typical results for the purification of similar N-substituted formamides and should be used as a general guideline.

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (by GC-MS)Final Purity (by GC-MS)Yield (%)Key Impurities Removed
Recrystallization (Ethyl Acetate/Hexanes)85%98%75%Unreacted amine, polar byproducts
Vacuum Distillation85%95%80%Non-volatile impurities, starting materials with very different boiling points
Flash Chromatography (Hexanes:Ethyl Acetate 1:1)85%>99%65%Closely related byproducts, unreacted amine

Table 2: Effectiveness of Purification in Removing 2-methoxy-2-methylpropylamine

Purification MethodInitial Amine ContentFinal Amine Content% Removal
Acidic Wash (1M HCl)10%<1%>90%
Recrystallization5%~1%80%
Flash Chromatography5%<0.1%>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product (this compound + Impurities) recrystallization Recrystallization start->recrystallization Solid Product distillation Vacuum Distillation start->distillation Liquid Product chromatography Flash Chromatography start->chromatography High Purity Needed analysis GC-MS, HPLC, NMR recrystallization->analysis distillation->analysis chromatography->analysis end Pure Product (>99%) analysis->end Purity Confirmed

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions Purification Strategy start Low Purity Detected impurity_type Identify Impurity Type (GC-MS, NMR) start->impurity_type unreacted_amine Unreacted Amine impurity_type->unreacted_amine Polar, Basic byproducts Side-Reaction Byproducts impurity_type->byproducts Varying Polarity decomposition Decomposition Products impurity_type->decomposition Hydrolysis Products acid_wash Acidic Wash unreacted_amine->acid_wash chromatograph Flash Chromatography unreacted_amine->chromatograph recrystallize Recrystallization byproducts->recrystallize byproducts->chromatograph distill Vacuum Distillation decomposition->distill If thermally stable decomposition->chromatograph acid_wash->unreacted_amine Removes amine recrystallize->byproducts Removes some byproducts distill->decomposition Separates based on boiling point chromatograph->impurity_type Broadly applicable

Caption: Troubleshooting logic for addressing low purity issues.

References

Common side reactions and by-products in N-(2-Methoxy-2-methylpropyl)formamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Methoxy-2-methylpropyl)formamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct method is the formylation of 2-methoxy-2-methylpropylamine.[1] This is typically achieved using a potent formylating agent generated in-situ from a mixture of formic acid and acetic anhydride.[1] An alternative route involves the reaction of 2-methoxy-2-methylpropanol with formamide, usually requiring heat and a catalyst.[1]

Q2: Why is this compound an important intermediate?

A2: This compound is a key precursor in the synthesis of 2-methoxy-2-methylpropyl isonitrile, also known as MIBI (isonitrile). MIBI is a crucial component in the preparation of certain radiopharmaceuticals. The formamide group is a versatile functional group that can be converted to other functionalities, making it a valuable building block in organic synthesis.[1]

Q3: What are the main challenges in the synthesis of this formamide?

A3: Due to the sterically hindered neopentyl-like structure of the 2-methoxy-2-methylpropyl group, the reaction kinetics can be slower compared to less hindered amines. Ensuring complete formylation and avoiding side reactions are the primary challenges. Additionally, purification of the final product to remove starting materials and by-products requires careful optimization.

Q4: How can I purify the crude this compound?

A4: The recommended method for purification is fractional distillation under reduced pressure. This technique is suitable for thermally sensitive compounds and helps to separate the product from residual starting materials, solvents, and by-products without causing degradation.

Troubleshooting Guide

The synthesis of this compound, while straightforward in principle, can present challenges. This guide addresses common issues encountered during the synthesis via the formylation of 2-methoxy-2-methylpropylamine with formic acid and acetic anhydride.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction: Insufficient reaction time or temperature. The steric hindrance of the amine can slow down the reaction. 2. Loss during workup: The product may have some water solubility, leading to losses during aqueous extraction. 3. Side reactions: Formation of by-products reduces the yield of the desired formamide.1. Reaction monitoring: Monitor the reaction progress using TLC or GC-MS to ensure the disappearance of the starting amine. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (while monitoring for by-product formation). 2. Workup optimization: Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 3. Controlled conditions: Maintain the recommended reaction temperature to minimize side reactions. Ensure slow, controlled addition of reagents.
Presence of Unreacted Starting Amine 1. Insufficient formylating agent: The molar ratio of the formylating agent to the amine may be too low. 2. Reaction not at equilibrium: The reaction may not have been allowed to proceed to completion.1. Stoichiometry check: Ensure at least a stoichiometric amount of the formic acid/acetic anhydride mixture is used. A slight excess of the formylating agent can help drive the reaction to completion. 2. Increased reaction time: As mentioned above, allow for a longer reaction time and monitor for completion.
Formation of N-acetyl By-product 1. Reaction with acetic anhydride: Although formylation is generally favored, some N-acetylation of the starting amine can occur, especially if there is an excess of acetic anhydride or at higher temperatures.1. Control reagent addition: Prepare the acetic formic anhydride in situ by adding acetic anhydride to an excess of formic acid before adding the amine. This minimizes the presence of free acetic anhydride. 2. Temperature control: Maintain a low reaction temperature during the addition of reagents.
Product Contamination with Acetic Acid and Formic Acid 1. Incomplete removal during workup: Inadequate neutralization or washing steps.1. Thorough washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities. Repeat the washing until CO2 evolution ceases. Follow with a water wash and then a brine wash.
Darkening of the Reaction Mixture 1. Decomposition: Overheating the reaction mixture can lead to the decomposition of the formylating agent or the product. Acetic formic anhydride is thermally unstable.1. Strict temperature control: Use an ice bath to maintain the recommended temperature, especially during the exothermic addition of reagents.

Experimental Protocols

Synthesis of this compound via Formylation

This protocol is a general guideline based on standard procedures for the formylation of sterically hindered amines.[2]

Materials:

  • 2-Methoxy-2-methylpropylamine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Procedure:

  • Preparation of the Formylating Agent: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add formic acid (1.2 equivalents). Cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.0 equivalent) to the cooled formic acid with stirring. Maintain the temperature below 10 °C during the addition.

  • Stir the mixture in the ice bath for 15-20 minutes to allow for the in-situ formation of acetic formic anhydride.

  • Formylation Reaction: Dissolve 2-methoxy-2-methylpropylamine (1.0 equivalent) in a suitable solvent like dichloromethane in a separate flask.

  • Slowly add the amine solution to the freshly prepared formylating agent under vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. (Caution: CO2 evolution).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Workflow Amine 2-Methoxy-2-methylpropylamine Reaction Formylation Reaction Amine->Reaction FormicAcid Formic Acid FormylatingAgent In-situ formation of Acetic Formic Anhydride FormicAcid->FormylatingAgent AceticAnhydride Acetic Anhydride AceticAnhydride->FormylatingAgent FormylatingAgent->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Workup Aqueous Workup (NaHCO3 wash) CrudeProduct->Workup Purification Vacuum Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reaction cluster_decomp Degradation Pathway Amine_Main 2-Methoxy-2-methylpropylamine Product_Main This compound Amine_Main->Product_Main Formylation FormylatingAgent_Main Formic Acid/ Acetic Anhydride FormylatingAgent_Main->Product_Main Amine_Side 2-Methoxy-2-methylpropylamine Byproduct N-acetyl-2-methoxy-2-methylpropylamine Amine_Side->Byproduct N-Acetylation AceticAnhydride_Side Excess Acetic Anhydride AceticAnhydride_Side->Byproduct FormylatingAgent_Decomp Acetic Formic Anhydride Decomposition Decomposition Products (e.g., Acetic Acid, CO) FormylatingAgent_Decomp->Decomposition Excess Heat

References

Technical Support Center: Dehydration of N-(2-Methoxy-2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the dehydration of N-(2-Methoxy-2-methylpropyl)formamide to synthesize its corresponding isocyanide, 2-isocyano-1-methoxy-1,1-dimethylethane.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the dehydration reaction.

Issue IDProblemPotential CausesSuggested Solutions
DHYD-001 Low or No Product Yield Ineffective dehydrating agent.- Ensure the dehydrating agent (e.g., POCl₃, TsCl) is fresh and has been stored under anhydrous conditions.- Consider switching to a different dehydrating agent. A comparison of common agents is provided in the data section.[1][2][3]
Sub-optimal reaction temperature.- For exothermic reactions, such as with POCl₃, maintain a low temperature (e.g., 0 °C) to prevent side reactions.[1]- For less reactive agents, a moderate increase in temperature may be necessary. Monitor the reaction closely by TLC or another appropriate method.
Presence of moisture.- Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry of reagents.- Re-verify the molar ratios of the formamide, dehydrating agent, and base. Typically, a slight excess of the dehydrating agent and base is used.
DHYD-002 Incomplete Reaction (Starting material remains) Insufficient amount of dehydrating agent or base.- Increase the molar equivalents of the dehydrating agent and/or base.- Ensure efficient mixing to promote contact between reactants.
Short reaction time.- Extend the reaction time and monitor the progress by TLC or GC-MS. Some protocols report rapid reactions (e.g., <5 min with POCl₃/triethylamine), while others may require several hours.[1][2]
Low reaction temperature.- If the reaction is sluggish at a lower temperature, consider a gradual and controlled increase in temperature while monitoring for byproduct formation.
DHYD-003 Formation of Multiple Byproducts Reaction temperature is too high.- Maintain the recommended reaction temperature. For highly exothermic reagents like POCl₃, cooling is critical.[1]
Dehydrating agent is too harsh.- Consider a milder dehydrating agent. For example, p-toluenesulfonyl chloride (p-TsCl) is often less aggressive than POCl₃.[2][3]- The combination of triphenylphosphine (PPh₃) and iodine is another mild alternative.[4]
Side reactions of the starting material or product.- The presence of the methoxy group in this compound could potentially lead to side reactions under harsh acidic conditions. Ensure a sufficient amount of base is present to neutralize any generated acids.
DHYD-004 Product Degradation during Workup or Purification Hydrolysis of the isocyanide product.- Isocyanides can be sensitive to aqueous acidic conditions. Use a basic or neutral aqueous workup. - Minimize the exposure of the product to water.
Polymerization of the isocyanide.- Isocyanides can polymerize, especially when heated or in the presence of certain metals. Use mild purification techniques like flash chromatography on a neutral support (e.g., silica gel deactivated with triethylamine) and avoid high temperatures during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the dehydration of this compound?

A1: The most widely used and often most efficient method for dehydrating N-substituted formamides is the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine or pyridine.[1] A recent green chemistry approach suggests that using triethylamine as both the base and the solvent can lead to high yields in a very short reaction time.[1]

Q2: Are there safer alternatives to using phosphorus oxychloride?

A2: Yes, several safer and less toxic alternatives to POCl₃ exist. p-Toluenesulfonyl chloride (p-TsCl) is a good option and has been shown to be effective, particularly for aliphatic formamides, and is less exothermic to handle.[2][3] Another common alternative is the combination of triphenylphosphine (PPh₃) and iodine, which also operates under mild conditions.[4]

Q3: My reaction is very slow. What can I do to speed it up?

A3: If the reaction is proceeding slowly, you can consider a few options. First, ensure that your reagents are active and that the stoichiometry is correct. If using a milder dehydrating agent, a moderate increase in temperature may be warranted. Alternatively, switching to a more powerful dehydrating system, such as POCl₃, can significantly increase the reaction rate.[1]

Q4: I am observing a significant amount of an unknown impurity in my crude product. What could it be?

A4: The formation of byproducts can be due to several factors. If the reaction temperature was too high, thermal decomposition of the starting material or product may have occurred. If insufficient base was used, side reactions catalyzed by acidic byproducts of the dehydration agent can occur. In the case of this compound, it is also possible that the methoxy group could be involved in side reactions under certain conditions. Careful control of the reaction temperature and ensuring an adequate amount of base are crucial.

Q5: How should I purify the resulting isocyanide, 2-isocyano-1-methoxy-1,1-dimethylethane?

A5: The purification of isocyanides should be handled with care due to their potential for hydrolysis and polymerization. A common method is flash column chromatography on silica gel. It is often recommended to pre-treat the silica gel with a small amount of a tertiary amine (e.g., by eluting the column with a solvent mixture containing 1-2% triethylamine) to neutralize acidic sites on the silica. After chromatography, the solvent should be removed under reduced pressure at a low temperature.

Quantitative Data Summary

The following table summarizes reaction conditions for different dehydrating agents used for N-substituted formamides, which can be adapted for this compound.

Dehydrating AgentBaseSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
POCl₃TriethylamineTriethylamine (solvent-free)0< 5 minHigh to Excellent[1]
p-TsClPyridineDichloromethane or Dimethyl CarbonateRoom Temp.2 hUp to 98%[2][3]
PPh₃ / I₂TriethylamineDichloromethaneRoom Temp.Not specifiedHigh[4]
DiphosgeneTertiary AmineNot specifiedNot specifiedNot specifiedNot specified[1]

Detailed Experimental Protocols

Protocol 1: Dehydration using Phosphorus Oxychloride in Triethylamine[1]
  • Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous triethylamine (used as the solvent).

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of POCl₃ : Slowly add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction : Stir the reaction mixture at 0 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, the mixture can be directly purified by flash chromatography on a dry packed column.

  • Purification : Elute the product using an appropriate solvent system (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). Collect the fractions containing the isocyanide and concentrate under reduced pressure at low temperature.

Protocol 2: Dehydration using p-Toluenesulfonyl Chloride (p-TsCl)[2][3]
  • Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane or dimethyl carbonate.

  • Addition of Base : Add pyridine (2 equivalents) to the solution and stir.

  • Addition of p-TsCl : Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the mixture.

  • Reaction : Stir the reaction mixture at room temperature for approximately 2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine).

Visualizations

Dehydration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Tertiary Amine Base dissolve->add_base cool Cool to 0 °C (for POCl3) add_base->cool add_dehydrating Add Dehydrating Agent (e.g., POCl3, TsCl) cool->add_dehydrating stir Stir and Monitor (TLC/GC) add_dehydrating->stir quench Quench Reaction stir->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Product: 2-isocyano-1-methoxy- 1,1-dimethylethane purify->product

Caption: General experimental workflow for the dehydration of this compound.

Troubleshooting_Logic start Low Product Yield? cause1 Reagent Quality Issue? start->cause1 Yes cause2 Incorrect Temperature? start->cause2 Yes cause3 Moisture Contamination? start->cause3 Yes cause4 Incomplete Reaction? start->cause4 Yes solution1 Use fresh, anhydrous dehydrating agent. cause1->solution1 Yes solution2 Optimize temperature: Cool for exothermic rxns, warm for slow rxns. cause2->solution2 Yes solution3 Use anhydrous solvents & inert atmosphere. cause3->solution3 Yes solution4 Increase reaction time or reagent equivalents. cause4->solution4 Yes

Caption: Troubleshooting logic for addressing low product yield in the dehydration reaction.

References

Catalyst selection for enhancing N-(2-Methoxy-2-methylpropyl)formamide reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-(2-Methoxy-2-methylpropyl)formamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparison of catalytic systems to enhance reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The steric hindrance of the 2-methoxy-2-methylpropylamine may slow down the reaction rate.[1] 2. Inactive Formylating Agent: The formic acid/acetic anhydride mixture may not have formed the active acetic formic anhydride in situ.[2] 3. Catalyst Inefficiency: The chosen catalyst may not be optimal for this specific substrate.1. Increase Reaction Time and/or Temperature: Monitor the reaction progress using TLC or GC. Consider extending the reaction time or moderately increasing the temperature within the recommended range (e.g., 40-60°C).[1] 2. Ensure Anhydrous Conditions: Prepare the acetic formic anhydride fresh and under anhydrous conditions to prevent hydrolysis.[2] 3. Catalyst Screening: Refer to the catalyst comparison table below and consider screening alternative catalysts such as iodine or Lewis acids like ZnO or ZnCl₂.[1][3]
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted Starting Material: Incomplete conversion of the starting amine. 2. Formation of Side Products: Potential for side reactions under the given conditions. 3. Decomposition of Product: The product may be sensitive to the work-up conditions.1. Drive the Reaction to Completion: See "Low or No Product Yield" above. 2. Optimize Reaction Conditions: Lowering the reaction temperature might reduce the formation of byproducts. Ensure the stoichiometry of the reagents is accurate. 3. Mild Work-up: Use a gentle work-up procedure. Avoid strong acids or bases if the product is found to be sensitive. Consider direct purification by column chromatography after solvent removal.
Difficulty in Product Isolation/Purification 1. Emulsion during Aqueous Work-up: The product and byproducts may act as surfactants. 2. Co-elution during Chromatography: Impurities may have similar polarity to the desired product.1. Break the Emulsion: Add a saturated brine solution to the aqueous layer to decrease the solubility of organic components. 2. Optimize Chromatography: Use a different solvent system for column chromatography. Consider a gradient elution to improve separation.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time. 2. Reversible Reaction: The equilibrium of the reaction may have been reached.1. Add Fresh Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction. 2. Remove Byproducts: If water is a byproduct (e.g., when using formic acid directly), using a Dean-Stark trap can help drive the reaction forward.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most straightforward and commonly cited method is the direct formylation of 2-Methoxy-2-methylpropylamine.[1] A widely used formylating agent for this transformation is a mixture of formic acid and acetic anhydride, which generates a potent formylating agent, acetic formic anhydride, in situ.[1][2]

Q2: What is the optimal temperature range for the formylation of 2-Methoxy-2-methylpropylamine?

A2: The reaction is typically carried out under controlled temperature conditions, often between 40–60°C, to ensure efficient conversion while minimizing potential side reactions.[1]

Q3: Are there any effective catalysts for this reaction?

A3: Yes, various catalysts can be employed to enhance the efficiency of N-formylation reactions. These include:

  • Lewis Acids: Zinc oxide (ZnO) and zinc chloride (ZnCl₂) have been shown to be effective for the formylation of amines with formic acid, often under solvent-free conditions.[1][2]

  • Iodine: Molecular iodine (I₂) is a highly efficient catalyst for N-formylation using formic acid at moderate temperatures (e.g., 70°C) under solvent-free conditions.[3]

Q4: What are some potential side reactions to be aware of?

A4: Potential side reactions include the formation of di-formylated products (if the amine were secondary), and if other functional groups are present, they might also react. However, with a primary amine like 2-Methoxy-2-methylpropylamine, the main challenges are typically incomplete reaction due to steric hindrance and potential for degradation under harsh conditions.[1]

Q5: What are the recommended purification techniques for this compound?

A5: The crude product can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure. The choice of method depends on the scale of the reaction and the nature of the impurities.

Catalyst Selection for N-formylation of Primary Amines

The following table summarizes the performance of various catalytic systems for the N-formylation of primary amines, which can be extrapolated for the synthesis of this compound.

Catalyst SystemFormylating AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference(s)
None (Catalyst-Free) Formic Acid / Acetic AnhydrideNone40-601-3 hHigh[1][2]
Iodine (I₂) Formic AcidNone702 h>90[2][3]
Zinc Oxide (ZnO) Formic AcidNone7010-720 minGood to Excellent[2]
Zinc Chloride (ZnCl₂) Formic AcidNone7010-900 minGood to Excellent[2]
Indium (In) Formic AcidNone701-24 hModerate to Excellent[2]
Melaminetrisulfonic acid (MTSA) Formic AcidNone6040-90 minHigh[2]

Experimental Protocols

Protocol 1: Synthesis using Formic Acid and Acetic Anhydride

This protocol is adapted from general procedures for the N-formylation of primary amines using acetic formic anhydride generated in situ.[1][2]

Materials:

  • 2-Methoxy-2-methylpropylamine

  • Formic Acid (98-100%)

  • Acetic Anhydride

  • Anhydrous Toluene (optional, as solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic anhydride (1.0 eq).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add formic acid (1.1 eq) to the cooled acetic anhydride with stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of acetic formic anhydride.

  • Dissolve 2-Methoxy-2-methylpropylamine (1.0 eq) in an equal volume of anhydrous toluene (optional) and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 40-60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to quench the excess anhydride and neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - Acetic Anhydride - Formic Acid formation 2. In situ Formation of Acetic Formic Anhydride reagents->formation Mix & Stir amine_addition 3. Addition of 2-Methoxy-2-methylpropylamine formation->amine_addition Controlled Addition reaction 4. Reaction at 40-60°C amine_addition->reaction Heating workup 5. Aqueous Work-up - Quenching - Extraction reaction->workup Cooling purification 6. Purification - Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction sm_present Starting Material Present check_reaction->sm_present no_sm No Starting Material sm_present->no_sm No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes workup_issue Potential Work-up Issue no_sm->workup_issue increase_params Increase Time/Temp or Change Catalyst incomplete_reaction->increase_params check_layers Check Aqueous Layer for Product workup_issue->check_layers product_found Product in Aqueous Layer check_layers->product_found Yes product_not_found Product Not Found check_layers->product_not_found No optimize_extraction Optimize Extraction pH or Solvent product_found->optimize_extraction decomposition Possible Decomposition product_not_found->decomposition milder_workup Use Milder Work-up Conditions decomposition->milder_workup

Caption: Decision tree for troubleshooting low product yield in the synthesis.

References

Impact of solvent choice on N-(2-Methoxy-2-methylpropyl)formamide reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Methoxy-2-methylpropyl)formamide, with a focus on the impact of solvent choice on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for this compound:

  • Formylation of 2-Methoxy-2-methylpropylamine: This is a direct method involving the introduction of a formyl group (-CHO) onto the primary amine.[1] Common formylating agents include a mixture of formic acid and acetic anhydride or formic acid alone.[1][2]

  • Reaction of 2-Methoxy-2-methylpropanol with formamide: This route involves the formation of a C-N bond between the alcohol and formamide, typically requiring heat and a catalyst to facilitate the condensation reaction.[1]

Q2: How does solvent choice impact the formylation of 2-Methoxy-2-methylpropylamine?

A2: Solvent selection is critical in the formylation of amines and can significantly influence reaction rate and yield. The solvent's role includes dissolving reactants, facilitating heat transfer, and in some cases, participating in the reaction mechanism. For formylation reactions using formic acid, a key consideration is the removal of water, which is a byproduct of the reaction. Using a solvent that forms an azeotrope with water, in conjunction with a Dean-Stark trap, can drive the reaction to completion.

Q3: Are there any recommended solvents for the formylation of amines with formic acid?

A3: Yes, non-polar aromatic solvents are often effective. For example, in the formylation of benzylamine with formic acid, toluene and xylene have been shown to produce significantly higher yields compared to benzene when using a Dean-Stark trap to remove water.[3] This is likely due to their higher boiling points and efficiency in azeotropic water removal.

Q4: Can the formylation reaction be performed without a solvent?

A4: Yes, solvent-free conditions have been reported for the N-formylation of various amines using catalysts such as ZnO or iodine with formic acid.[2][4] These methods can offer advantages in terms of simplified workup and reduced environmental impact. Microwave-assisted synthesis has also been shown to accelerate N-formylation reactions significantly, often without the need for a solvent.[1]

Q5: What are common side reactions and impurities to be aware of during the synthesis of this compound?

A5: Potential side reactions and impurities include:

  • Incomplete reaction: Leaving unreacted 2-Methoxy-2-methylpropylamine.

  • Over-reaction/degradation: Particularly at high temperatures, decomposition of the product or starting materials may occur.

  • Formation of di-formylated products: Although less likely with primary amines under controlled conditions.

  • Impurities from starting materials: Residual ammonia in formamide can lead to the formation of byproducts.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete water removalIf using formic acid, ensure your Dean-Stark trap is functioning correctly and the chosen solvent forms an efficient azeotrope with water (e.g., toluene, xylene).
Suboptimal reaction temperatureThe formylation of amines is often exothermic.[1] Monitor and control the internal reaction temperature. For the formic acid/acetic anhydride method, a temperature range of 40-60°C is often recommended.[1]
Inefficient mixingEspecially in heterogeneous catalytic systems, poor mass transfer can lead to lower reaction rates. Ensure adequate stirring.
Incorrect solvent choiceIf the reaction is sluggish, consider switching to a higher boiling point solvent that is effective at azeotropic water removal.
Catalyst deactivationIf using a solid-supported catalyst, it may need regeneration or replacement.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted starting materialIncrease reaction time or temperature moderately. Ensure the stoichiometry of the formylating agent is correct.
Thermal degradationAvoid excessive heating. If necessary, perform the reaction under milder conditions for a longer duration.
Side reactions from impurities in reagentsUse high-purity starting materials. For instance, ensure formamide is free from significant ammonia contamination.[5]
Difficult purificationThis compound has a relatively low molecular weight and may be volatile. Consider vacuum distillation or chromatography for purification.

Data Presentation

Table 1: Effect of Solvent on the Yield of N-benzylformamide from Benzylamine and Formic Acid *

SolventReaction Time (h)Yield (%)
Toluene498
Xylene498
BenzeneNot specified40

*Data adapted from a study on the N-formylation of benzylamine and serves as a general guide for similar reactions.[3]

Experimental Protocols

Protocol 1: Formylation of 2-Methoxy-2-methylpropylamine using Formic Acid and a Dean-Stark Trap
  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-Methoxy-2-methylpropylamine (1 equivalent).

  • Add toluene as the solvent (sufficient to fill the Dean-Stark trap and allow for stirring).

  • Add 85% aqueous formic acid (1.2 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-9 hours).[3]

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Methoxy-2-methylpropylamine - Formic Acid - Toluene setup Assemble Apparatus: - Round-bottom flask - Reflux condenser - Dean-Stark trap reflux Heat to Reflux setup->reflux Start monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete evaporate Evaporate Solvent cool->evaporate purify Purify Product (Distillation/Chromatography) evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed q1 Is water being effectively removed? start->q1 a1_yes Check Reaction Temperature q1->a1_yes Yes a1_no Optimize Dean-Stark Setup / Solvent Choice q1->a1_no No q2 Is temperature within optimal range (e.g., 40-60°C)? a1_yes->q2 a2_yes Evaluate Mixing Efficiency q2->a2_yes Yes a2_no Adjust Heating/Cooling q2->a2_no No q3 Is mixing adequate? a2_yes->q3 a3_yes Consider Catalyst Activity / Reaction Time q3->a3_yes Yes a3_no Increase Stirring Rate q3->a3_no No

Caption: Troubleshooting guide for low reaction yield.

References

Effective purification strategies for crude N-(2-Methoxy-2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude N-(2-Methoxy-2-methylpropyl)formamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used. The two primary synthesis methods are the formylation of 2-methoxy-2-methylpropylamine and the Ritter reaction of 2-methoxy-2-methylpropene with a cyanide source.

  • From Formylation of 2-methoxy-2-methylpropylamine:

    • Unreacted Starting Materials: Residual 2-methoxy-2-methylpropylamine and the formylating agent (e.g., formic acid, ethyl formate).

    • Byproducts: Side products from the formylating agent, such as acetic acid if a mixed anhydride method is used.[1]

    • Degradation Products: The formamide group can be susceptible to oxidation, potentially forming carboxylic acid derivatives.[2]

  • From Ritter Reaction:

    • Unreacted Starting Materials: Unreacted 2-methoxy-2-methylpropene or the corresponding alcohol, and cyanide reagents.

    • Byproducts of Carbocation Formation: Rearrangement or elimination products of the tertiary carbocation intermediate.

    • Hydrolysis Products: The amide can be hydrolyzed back to the corresponding amine under strongly acidic or basic conditions, especially during workup.[3]

A visual representation of the potential impurities from the two main synthetic routes is provided below.

cluster_0 Formylation Route cluster_1 Ritter Reaction Route amine 2-methoxy-2-methylpropylamine product1 This compound amine->product1 formylating_agent Formylating Agent (e.g., Formic Acid) formylating_agent->product1 impurities1 Impurities: - Unreacted Amine - Excess Formylating Agent - Byproducts (e.g., water, other acids) product1->impurities1 alkene 2-methoxy-2-methylpropene (or corresponding alcohol) product2 This compound alkene->product2 cyanide Cyanide Source (e.g., HCN, TMSCN) cyanide->product2 impurities2 Impurities: - Unreacted Alkene/Alcohol - Carbocation Byproducts - Hydrolysis Products (Amine) product2->impurities2

Diagram 1. Potential impurities from synthesis routes.

Q2: What are the recommended purification methods for crude this compound?

A2: The primary recommended purification methods are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the nature and boiling points of the impurities, as well as the scale of the purification.

Q3: Is this compound thermally stable?

A3: N-substituted formamides can be thermally sensitive.[2] It is advisable to use reduced pressure for distillation to lower the boiling point and minimize potential decomposition.[2] Formamide itself decomposes into carbon monoxide and ammonia when heated above 100°C.[4]

Troubleshooting Guides

Fractional Distillation

Problem: The product is decomposing during distillation, leading to low yield and contamination.

Potential Cause Troubleshooting Step
High Boiling Temperature The boiling point is too high at the current pressure, causing thermal degradation.
Solution: Decrease the pressure of the vacuum system to lower the boiling point. For compounds with boiling points above 150°C at atmospheric pressure, vacuum distillation is recommended.[5]
Prolonged Heating The distillation is taking too long, exposing the compound to high temperatures for an extended period.
Solution: Ensure the distillation apparatus is well-insulated to maintain a consistent temperature gradient. Use a sufficiently strong vacuum to expedite the distillation process.
Presence of Acidic or Basic Impurities Catalytic decomposition can occur in the presence of acidic or basic residues from the synthesis.
Solution: Neutralize the crude product with a mild aqueous wash (e.g., dilute sodium bicarbonate for acidic impurities, or dilute ammonium chloride for basic impurities) and thoroughly dry it before distillation.

Experimental Protocol: Fractional Distillation (Starting Point)

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for initial purification.

  • Sample Preparation: Ensure the crude this compound is dry and free of any acidic or basic residues.

  • Distillation Conditions:

    • Begin by applying a moderate vacuum (e.g., 10-20 mmHg).

    • Gradually heat the distillation flask.

    • Collect fractions based on the boiling point. The boiling point will need to be determined empirically, but for structurally similar compounds, a significant reduction from the atmospheric boiling point is expected. A nomograph can be used to estimate the boiling point at reduced pressure.[6]

  • Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.

The following diagram illustrates the general workflow for purification by fractional distillation.

start Crude Product neutralize Neutralize & Dry start->neutralize distill Fractional Distillation (Reduced Pressure) neutralize->distill fractions Collect Fractions distill->fractions analyze Purity Analysis (GC-MS, HPLC) fractions->analyze pure_product Pure Product analyze->pure_product Combine Pure Fractions

Diagram 2. Fractional distillation workflow.
Recrystallization

Problem: The compound either does not crystallize or oils out from the solution.

Potential Cause Troubleshooting Step
Inappropriate Solvent System The solubility of the compound in the chosen solvent is too high or too low at different temperatures.
Solution: Screen a variety of solvents with different polarities. For polar amides, good single solvents to try are ethanol, acetone, or acetonitrile.[7] Mixed solvent systems like ethanol/water or ethyl acetate/hexane can also be effective.[8][9]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very small, impure crystals.
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Presence of Soluble Impurities High concentrations of impurities can inhibit crystallization.
Solution: If the crude product is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel or an initial distillation to remove the bulk of the impurities.

Experimental Protocol: Recrystallization Solvent Screening

  • Small-Scale Tests: In separate small test tubes, dissolve a small amount of the crude product (e.g., 20-30 mg) in a minimal amount of various hot solvents.

  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Table of Potential Recrystallization Solvents

Solvent/SystemPolarityComments
AcetonitrilePolar aproticOften gives good results for amides.[7]
EthanolPolar proticA common choice for polar compounds.[7]
AcetonePolar aproticAnother potential solvent for amides.[7]
Ethyl Acetate/HexaneMixedGood for compounds of intermediate polarity.
Toluene/HexaneMixedA common pair for recrystallization.
WaterVery polarMay be used as an anti-solvent with a miscible organic solvent like ethanol.[8]
Column Chromatography

Problem: Poor separation of the product from impurities on the column.

Potential Cause Troubleshooting Step
Inappropriate Solvent System The eluent is either too polar (everything comes off quickly) or not polar enough (product is stuck on the column).
Solution: Develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound. For polar compounds, a more polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol may be necessary.[7]
Compound Streaking on Silica Gel The compound is interacting too strongly with the acidic silica gel, leading to tailing and poor separation.
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1] Alternatively, use a different stationary phase like alumina or a bonded silica (e.g., amino-propyl).
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity.
Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.

Experimental Protocol: Flash Column Chromatography (Starting Point)

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Development:

    • Use TLC to find a solvent system that gives an Rf of ~0.3 for the product.

    • Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).

    • If the compound is very polar, consider using dichloromethane/methanol or adding a small percentage of methanol to your ethyl acetate/hexane mixture.

  • Column Packing and Loading:

    • Pack the column with a slurry of silica gel in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For compounds that are difficult to dissolve, dry loading onto a small amount of silica is recommended.

  • Elution:

    • Start with the initial, less polar eluent.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

The logical relationship for troubleshooting column chromatography is depicted below.

start Poor Separation check_rf Check TLC (Rf of product?) start->check_rf rf_high Rf > 0.5 check_rf->rf_high rf_low Rf < 0.2 check_rf->rf_low rf_ok Rf ≈ 0.3 check_rf->rf_ok decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity streaking Streaking on TLC? rf_ok->streaking no_streaking No Streaking rf_ok->no_streaking add_modifier Add Modifier to Eluent (e.g., Triethylamine) streaking->add_modifier check_loading Check Column Loading (Overloaded?) streaking->check_loading If streaking persists no_streaking->check_loading overloaded Yes check_loading->overloaded not_overloaded No check_loading->not_overloaded reduce_load Reduce Sample Load overloaded->reduce_load other_issue Consider Other Issues (e.g., compound stability) not_overloaded->other_issue

Diagram 3. Column chromatography troubleshooting.

Purity Analysis

Q4: How can I assess the purity of my purified this compound?

A4: The purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis (Starting Point)

  • Column: A standard non-polar column (e.g., HP-5MS, DB-5MS) is a good starting point.

  • Injection Temperature: ~250°C

  • Oven Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Detector: Scan a mass range of m/z 40-400. The molecular ion of this compound is 131.17.

HPLC Analysis (Starting Point)

  • Column: A reverse-phase C18 column is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For polar compounds, starting with a higher aqueous percentage is recommended. A small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%) can improve peak shape.[8]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the amide bond absorbs.

Table of Analytical Method Starting Parameters

ParameterGC-MSHPLC
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase -A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient -Start with 95% A, ramp to 5% A over 15-20 min
Flow Rate ~1 mL/min (Helium)1 mL/min
Detection Mass Spectrometry (EI)UV at 210 nm

References

Addressing challenges in the large-scale synthesis of N-(2-Methoxy-2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of N-(2-Methoxy-2-methylpropyl)formamide.

Troubleshooting Guide

Issue 1: Low Product Yield

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting materials have been consumed.[1] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. For instance, when using formic acid and acetic anhydride for formylation, the acetic anhydride should be fresh to ensure it effectively generates the mixed anhydride formylating agent.[1]

  • Suboptimal Temperature: Temperature control is critical. For the formylation of 2-methoxy-2-methylpropylamine, if the temperature is too low, the reaction rate will be slow. Conversely, if it's too high, side reactions and decomposition can occur. For the reaction of 2-methoxy-2-methylpropanol with formamide, adequate heating is necessary to drive the condensation.[1]

  • Inefficient Purification: Product may be lost during the work-up and purification steps. If precipitation is used for isolation, rapid addition of the anti-solvent can lead to the formation of an oil instead of a filterable solid.[2] Consider optimizing the precipitation procedure by adding the anti-solvent portion-wise.[2] If using column chromatography, ensure the chosen solvent system provides good separation.

Issue 2: Impurity Formation

Q2: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

A2: Impurity profiles can vary based on the synthetic route. Here are some common possibilities:

  • Unreacted Starting Materials: As mentioned, incomplete reactions will leave starting materials in your product. Monitor the reaction to ensure full conversion.

  • Di-formylated Products (in amine route): While less likely with a primary amine, under harsh conditions, side reactions can occur.

  • Decomposition Products: The formamide group can be susceptible to oxidation or reduction depending on the reaction conditions.[1] Avoid unnecessarily harsh conditions or prolonged reaction times at high temperatures.

  • Residual Solvents: Ensure your product is thoroughly dried under vacuum to remove any residual solvents from the reaction or purification.[3]

To minimize impurities, consider the following:

  • Control Stoichiometry: Use the correct molar ratios of reactants.

  • Optimize Reaction Conditions: Adjust temperature, reaction time, and catalyst loading (if applicable) to favor the desired reaction.

  • Purification Strategy: Multiple recrystallizations may be necessary to achieve high purity.[2] For thermally stable compounds, distillation can be an effective purification method.[4]

Issue 3: Reaction Monitoring Difficulties

Q3: I'm having trouble monitoring the progress of my reaction. What are the recommended analytical techniques?

A3: Effective reaction monitoring is crucial for optimizing yield and purity.

  • Chromatographic Methods: TLC is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of the product.[2] For more quantitative analysis, HPLC, UPLC, and GC-MS are ideal for assessing the purity of the product and monitoring the reaction progress.[1] A C18 stationary phase is often suitable for HPLC analysis of such compounds.[1]

  • Spectroscopic Methods: While not ideal for real-time monitoring of the reaction mixture, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a large scale?

A1: The two most direct methods are:

  • Formylation of 2-Methoxy-2-methylpropylamine: This involves reacting the primary amine with a formylating agent. A common and effective method is the use of a mixture of formic acid and acetic anhydride.[1]

  • Reaction of 2-Methoxy-2-methylpropanol with Formamide: This pathway involves heating the alcohol and formamide, often in the presence of a catalyst, to form the C-N bond.[1]

Q2: What are the key safety precautions to consider during the synthesis?

A2: Standard laboratory safety protocols should be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Some reagents, like acetic anhydride, are corrosive and require careful handling.

  • If heating reactions, use a suitable oil bath or heating mantle with temperature control to avoid overheating.

Q3: How can I purify the final product?

A3: Purification methods will depend on the scale and the impurity profile.

  • Recrystallization/Precipitation: This is a common method for solid products. The crude product can be dissolved in a suitable hot solvent and allowed to cool, or precipitated by the addition of an anti-solvent.[2]

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective.[1]

  • Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be a highly effective purification method for large quantities.

Q4: What are the recommended storage conditions for this compound?

A4: The product should be stored in a tightly sealed container in a dry, cool place, such as at 2-8°C, to prevent degradation.[5]

Data Presentation

To aid in the optimization of your synthesis, we recommend maintaining a detailed experimental log. The following table can be used to summarize your quantitative data for easy comparison across different batches or reaction conditions.

ParameterBatch 1Batch 2Batch 3Notes
Starting Material (Amine/Alcohol) Specify which starting material was used.
Scale (moles)
Formylating Agent/Reagent e.g., Formic acid/Acetic anhydride, Formamide.
Solvent
Reaction Temperature (°C)
Reaction Time (hours)
Crude Yield (g)
Crude Yield (%)
Purification Method e.g., Recrystallization, Distillation.
Final Yield (g)
Overall Yield (%)
Purity (by HPLC/GC)

Experimental Protocols

Protocol 1: Formylation of 2-Methoxy-2-methylpropylamine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel, add 2-methoxy-2-methylpropylamine.

  • Cooling: Cool the reaction vessel to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a pre-mixed solution of formic acid and acetic anhydride to the cooled amine solution via the addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction monitoring indicates completion.

  • Work-up: Quench the reaction by slowly adding it to a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, precipitation, or column chromatography.

Protocol 2: Reaction of 2-Methoxy-2-methylpropanol with Formamide

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxy-2-methylpropanol and formamide. An acid catalyst may be added if required.[1]

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 100-150°C) and maintain it for several hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, HPLC, or GC-MS.

  • Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The product may be purified directly by vacuum distillation from the reaction mixture or after an appropriate work-up procedure involving extraction.

Visualizations

Synthesis_Workflow_Amine Amine 2-Methoxy-2-methylpropylamine Reaction Formylation Reaction Amine->Reaction FormylatingAgent Formic Acid / Acetic Anhydride FormylatingAgent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product Pure Product Synthesis_Workflow_Alcohol Alcohol 2-Methoxy-2-methylpropanol Reaction Condensation Reaction (Heat, Catalyst) Alcohol->Reaction Formamide Formamide Formamide->Reaction Purification Purification (e.g., Distillation) Reaction->Purification Crude Product Product This compound Purification->Product Pure Product Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) CheckReaction Verify Reaction Completion (TLC, HPLC, GC) Start->CheckReaction CheckReagents Assess Reagent Quality & Stoichiometry CheckReaction->CheckReagents Yes Incomplete Incomplete Reaction CheckReaction->Incomplete No OptimizeWorkup Refine Purification Strategy CheckReagents->OptimizeWorkup No Issue Impure Product Impure CheckReagents->Impure Issue Found OptimizeConditions Adjust Temperature / Time Solution Problem Resolved OptimizeConditions->Solution OptimizeWorkup->Solution Incomplete->OptimizeConditions Impure->OptimizeConditions Impure->OptimizeWorkup

References

Minimizing impurities in N-formylation reactions for cleaner product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities in N-formylation reactions and achieve cleaner products.

Troubleshooting Guide

This guide addresses common issues encountered during N-formylation reactions and provides systematic approaches to resolve them.

Issue 1: Low or No Product Yield

If you are observing a low yield of your desired N-formylated product, or no product at all, consider the following troubleshooting steps:

Possible Cause Suggested Solution
Inactive Formylating Agent Acetic formic anhydride is sensitive to moisture and can decompose.[1] Use freshly prepared reagent. For methods using formic acid, ensure its purity and consider using a dehydrating agent or a Dean-Stark trap to remove water formed during the reaction.[2][3]
Insufficient Catalyst Activity If using a catalyst (e.g., solid acid, metal catalyst), ensure it has not been deactivated.[4] For reusable catalysts like Amberlite IR-120 or supported metal catalysts, check for loss of activity after multiple runs.[2][5] Consider trying a different catalyst system; for example, iodine has been shown to be an effective catalyst under solvent-free conditions.[6]
Sub-optimal Reaction Temperature Some N-formylation reactions are temperature-sensitive. For instance, reactions with acetic formic anhydride can be performed at -20 °C for high yields.[2] Conversely, solvent-free reactions with formic acid may require heating to around 70-80 °C.[2][5] Optimize the temperature for your specific substrate and reagent combination.
Poor Amine Nucleophilicity Amines with electron-withdrawing groups may exhibit lower reactivity, leading to moderate yields and requiring longer reaction times.[7] In such cases, using a more reactive formylating agent or a stronger catalyst might be necessary.
Solvent Effects The choice of solvent can significantly impact the reaction outcome. For reactions with formic acid, using toluene or xylene with a Dean-Stark trap can dramatically increase yields compared to running the reaction in benzene or with excess formic acid as the solvent.[1] In some cases, solvent-free conditions provide excellent results.[2][6][7]

Issue 2: Formation of Significant Impurities and Side Products

The presence of unwanted byproducts can complicate purification and reduce the overall yield of the desired N-formylated compound. Here’s how to address common impurity issues:

Impurity/Side Product Suggested Mitigation Strategy
O-Formylation of Hydroxyl Groups This is a common side reaction when the substrate contains hydroxyl groups. To achieve chemoselective N-formylation, choose reaction conditions that favor amine reactivity. Formylation with formic acid has been shown to be selective for amines over alcohols and phenols.[2][7] Ultrasound-assisted N-formylation with formic acid has also demonstrated good chemoselectivity, with no O-formylation observed.[8]
Di-formylation Primary amines can sometimes undergo di-formylation. To avoid this, carefully control the stoichiometry of the formylating agent. Using a slight excess of the amine relative to the formylating agent can help minimize this side product.
Racemization of Chiral Centers For chiral amines, particularly amino acid esters, racemization can be a significant issue. Using milder reaction conditions can help preserve stereochemical integrity. For example, formylation of amino acid esters with formic acid and dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) has been shown to proceed with minimal or no racemization.[2]
Unidentified Byproducts A complex mixture of byproducts can arise from decomposition of the starting material, product, or reagents under harsh reaction conditions. Consider lowering the reaction temperature, reducing the reaction time, or using a milder formylating agent. For instance, formylation with chloral can be performed at low temperatures and produces only chloroform as a byproduct.[2][9]
Residual Formic Acid or Other Reagents After the reaction, excess reagents can be an impurity. A simple work-up procedure, such as evaporation of the reaction mixture followed by short column chromatography if necessary, is often sufficient.[1] For solid-phase synthesis, impurities can be removed by washing the resin.[10]

Frequently Asked Questions (FAQs)

Q1: How can I improve the chemoselectivity of N-formylation in the presence of a hydroxyl group?

A1: To selectively formylate an amine in the presence of a hydroxyl group, it is crucial to choose the right reagent and conditions. Using formic acid as the formylating agent is often a good choice as it shows high chemoselectivity for N-formylation over O-formylation.[2][7] For example, reactions conducted with formic acid in polyethylene glycol or under solvent-free conditions have shown no O-formylation of phenols or alcohols.[2][7] Additionally, ultrasound-promoted N-formylation with formic acid has been reported to be highly chemoselective.[8]

Q2: What are the advantages of using a solid-phase approach for N-formylation?

A2: Solid-phase synthesis of N-formylated peptides offers a significant advantage in terms of purification. A major issue in solution-phase synthesis is the removal of side products, such as urea (when using DCC), which often requires tedious purification steps and can lead to lower yields.[10] In solid-phase synthesis, excess reagents and byproducts can be easily removed by washing the resin, simplifying the work-up process and leading to a cleaner crude product.[10]

Q3: Can I use N-formylation as a protecting group strategy in peptide synthesis?

A3: Yes, the formyl group is a useful protecting group for amines in peptide synthesis.[7] It can be introduced under mild conditions and is stable to many reaction conditions used in peptide synthesis. For example, Nα-tert-Butyloxycarbonyl-Ni-formyltryptophan has been successfully used in solid-phase peptide synthesis.[11]

Q4: What is a "green" or environmentally friendly approach to N-formylation?

A4: A green approach to N-formylation aims to reduce the use of hazardous substances and minimize waste. Several methods are considered environmentally benign. These include solvent-free reactions, which eliminate the need for organic solvents, and the use of reusable catalysts like Amberlite IR-120 or other solid acids.[2][4][7] Ultrasound-assisted N-formylation with formic acid at room temperature is another green method as it avoids high temperatures and the need for catalysts or solvents.[8]

Q5: My starting amine is sterically hindered. What formylation method is recommended?

A5: For sterically hindered amines, a potent formylating agent may be required. Formylation with chloral has been shown to be effective for sterically hindered secondary amines, producing excellent yields at low temperatures.[2] Acetic formic anhydride is also a powerful formylating agent that has been successfully used with sterically hindered amines.[2]

Q6: How can I monitor the progress of my N-formylation reaction?

A6: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[1][4] By spotting the reaction mixture alongside the starting amine, you can observe the disappearance of the starting material and the appearance of the product spot.

Quantitative Data Summary

The following tables summarize quantitative data from various N-formylation methods to facilitate comparison.

Table 1: Comparison of Different Formylating Agents for the N-formylation of Aniline

Formylating AgentCatalyst/AdditiveSolventTemperature (°C)TimeYield (%)Reference
Formic AcidNoneToluene (Dean-Stark)Reflux4-9 h98[1]
Acetic Formic AnhydrideNoneFormic Acid/Acetic Anhydride-20< 15 min97-100[2]
ChloralNoneNot specifiedLowNot specifiedExcellent[2]
Formic AcidIodine (5 mol%)Solvent-free70Not specifiedup to 94[6]
Formic AcidAmberlite IR-120[H+]Solvent-free (Microwave)Not specified60-120 sExcellent[2]
Formic AcidZnO (50 mol%)Solvent-free7010-720 minGood to Excellent[2]

Table 2: N-formylation of Various Amines using Formic Acid under Neat Conditions at 60 °C

AmineTime (h)Yield (%)Reference
Aniline2.594[7]
p-Toluidine2.096[7]
p-Anisidine1.598[7]
p-Chloroaniline4.085[7]
Benzylamine3.092[7]
Morpholine3.588[7]

Experimental Protocols

Protocol 1: General Procedure for N-formylation using Formic Acid in Toluene with a Dean-Stark Trap [1]

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the amine (1 g) and toluene.

  • Add 1.0-1.2 equivalents of 85% aqueous formic acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the starting material has been consumed (typically 4-9 hours), cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude N-formylated product, which is often pure enough for subsequent steps.

  • If necessary, purify the product by short column chromatography.

Protocol 2: N-formylation using Acetic Formic Anhydride [2]

  • Prepare acetic formic anhydride in situ by adding acetic anhydride to an excess of formic acid at -20 °C.

  • Slowly add the amine to the freshly prepared acetic formic anhydride solution while maintaining the temperature at -20 °C.

  • Allow the reaction to proceed for approximately 15 minutes.

  • Isolate the N-formylated product. Yields are typically in the range of 97-100%.

Protocol 3: N-formylation of Aromatic Amines using a Solid Acid Magnetic Nanocatalyst [4]

  • In an oven-dried round-bottom flask, add the aromatic amine (1 mmol), formic acid (4 mmol), and the NP@SO3H catalyst (10 mg).

  • Add absolute ethanol (2 mL) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the magnetic catalyst using an external magnet.

  • Wash the catalyst with absolute ethanol.

  • The product can be isolated from the decanted solution.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis A Select Amine Substrate B Choose Formylating Agent (e.g., Formic Acid, AFA, Chloral) A->B C Select Catalyst (if any) & Solvent B->C D Combine Reactants & Set Reaction Conditions (Temp, Time) C->D E Run Reaction D->E F Monitor Progress (TLC) E->F G Quench Reaction (if needed) F->G H Remove Catalyst/Byproducts (Filtration, Extraction, Washing) G->H I Isolate Crude Product (Evaporation) H->I J Purify Product (Chromatography, Recrystallization) I->J K Characterize Pure Product (NMR, MS, IR) J->K

Caption: General experimental workflow for N-formylation reactions.

Troubleshooting_Flowchart start Start N-formylation check_yield Low/No Yield? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No reagent_activity Check Reagent/Catalyst Activity check_yield->reagent_activity Yes success Clean Product - Finish check_impurities->success No o_formylation O-formylation? check_impurities->o_formylation Yes optimize_conditions Optimize Temp/Solvent/Time reagent_activity->optimize_conditions change_reagent Consider Stronger Reagent/Catalyst optimize_conditions->change_reagent change_reagent->start racemization Racemization? o_formylation->racemization No use_chemoselective Use Chemoselective Method (e.g., Formic Acid) o_formylation->use_chemoselective Yes other_byproducts Other Byproducts? racemization->other_byproducts No milder_conditions Use Milder Conditions (e.g., lower temp, DCC/EDCI) racemization->milder_conditions Yes other_byproducts->success No adjust_stoichiometry Adjust Stoichiometry/ Change Reagent other_byproducts->adjust_stoichiometry Yes use_chemoselective->start milder_conditions->start adjust_stoichiometry->start

Caption: Troubleshooting flowchart for N-formylation reactions.

Competitive_Pathways substrate Amine with Hydroxyl Group (R-NH2, R'-OH) n_formylation N-Formylation (Desired Pathway) substrate->n_formylation + Formylating Agent o_formylation O-Formylation (Side Reaction) substrate->o_formylation + Formylating Agent formylating_agent Formylating Agent (e.g., HCOOH) n_product N-Formylated Product (R-NHCHO, R'-OH) n_formylation->n_product o_product O-Formylated Product (R-NH2, R'-OCHO) o_formylation->o_product

Caption: Competitive N- and O-formylation pathways.

References

Validation & Comparative

A Comparative Guide to N-(2-Methoxy-2-methylpropyl)formamide and Other Formamide Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, formamide derivatives serve as versatile building blocks and reagents. Among these, N-(2-Methoxy-2-methylpropyl)formamide holds a niche but significant role, primarily as a precursor to the valuable isonitrile, 2-methoxy-2-methylpropyl isonitrile (MIBI), a key component in medicinal chemistry and diagnostic imaging. This guide provides an objective comparison of this compound with other common formamide derivatives, supported by experimental data and detailed protocols to aid in synthetic strategy and decision-making.

Introduction to this compound

This compound, a secondary amide, is distinguished by its sterically hindered 2-methoxy-2-methylpropyl group. This structural feature influences its reactivity and applications, setting it apart from simpler formamides like N,N-dimethylformamide (DMF) or N-methylformamide. Its principal application lies in its efficient conversion to the corresponding isonitrile via dehydration, a transformation that is less common or efficient for simpler formamides.

Comparison of Performance in Synthesis

The utility of formamide derivatives in synthesis can be broadly categorized into two areas: as formylating agents for amines and as precursors for other functional groups, most notably isonitriles.

N-Formylation of Amines

The synthesis of formamides, known as N-formylation, is a fundamental transformation. Various methods exist, often employing formic acid or its derivatives. The choice of formylating agent and conditions can significantly impact yield and selectivity.

While this compound is itself a product of N-formylation, the general conditions for its synthesis can be compared with methods for other formamides. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a highly effective reagent for the formylation of a wide range of amines, including sterically hindered ones, often providing near-quantitative yields in short reaction times[1]. Other methods, such as using formic acid alone or with catalysts like iodine or zinc oxide, also provide high yields, particularly for primary and aromatic amines[1].

Table 1: Comparison of Selected N-Formylation Methods for Primary Amines

Formylating Agent/CatalystSubstrate ExampleSolventTemperature (°C)TimeYield (%)Reference
Formic Acid / Acetic AnhydrideGeneral Primary AminesNone-20 to RT< 15 min97-100[1]
Formic AcidAnilineNone801-2 h95[1]
Formic Acid / I₂ (5 mol%)AnilineNone702 h94[2]
Formic Acid / ZnO (50 mol%)AnilineNone7010 min98[1]
Formic Acid / Amberlite IR-120AnilineNoneMW (60-120s)60-120 s95[1]

This table presents a general comparison for the N-formylation of primary amines, the class of reaction used to synthesize this compound.

Synthesis of Isonitriles

The conversion of N-substituted formamides to isonitriles is a key application where this compound excels. This dehydration reaction is typically achieved using various reagents. A comparison of common dehydrating agents reveals that phosphorus oxychloride (POCl₃) and the combination of triphenylphosphine (PPh₃) and iodine are highly effective for a broad range of formamides, including both N-alkyl and N-aryl derivatives[3][4].

The choice of reagent can be influenced by factors such as substrate sensitivity, cost, and ease of workup. For instance, the PPh₃/I₂ system operates under mild conditions, making it suitable for sensitive substrates[3]. POCl₃ is a powerful and widely used reagent that often gives high yields in short reaction times[4].

Table 2: Comparison of Dehydrating Agents for the Synthesis of Isonitriles from Formamides

Dehydrating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
POCl₃TriethylamineDichloromethane0 to RT< 5 minup to 98[4]
PPh₃ / I₂TriethylamineDichloromethaneRT1 hup to 90[3]
p-Toluenesulfonyl Chloride (p-TsCl)PyridineDichloromethaneRT2 hup to 98[5]
DiphosgeneTriethylamineDichloromethane0 to RT1-3 hHigh[4]

This table provides a comparison of common methods for the dehydration of N-substituted formamides to isonitriles, the primary application of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are protocols for the synthesis of this compound and its subsequent conversion to 2-methoxy-2-methylpropyl isonitrile (MIBI).

Synthesis of this compound

This protocol is based on the highly efficient N-formylation of primary amines using acetic formic anhydride generated in situ.

Materials:

  • 2-Methoxy-2-methylpropylamine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to -20 °C, add formic acid (1.2 equivalents).

  • Slowly add acetic anhydride (1.0 equivalent) to the formic acid with stirring, maintaining the temperature below 0 °C. Stir the mixture for 15 minutes to allow for the formation of acetic formic anhydride.

  • Slowly add 2-Methoxy-2-methylpropylamine (1.0 equivalent) to the reaction mixture, ensuring the temperature remains below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification[1].

Synthesis of 2-Methoxy-2-methylpropyl Isonitrile (MIBI) from this compound

This protocol utilizes the triphenylphosphine and iodine method for the dehydration of the formamide.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 equivalent) in dichloromethane, add triphenylphosphine (1.1 equivalents) and iodine (1.1 equivalents) at room temperature with stirring.

  • Slowly add triethylamine (2.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-methoxy-2-methylpropyl isonitrile[3].

Visualizing Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its relationship to other formamide derivatives in the context of isonitrile synthesis.

Synthesis_Workflow amine 2-Methoxy-2-methylpropylamine product This compound amine->product N-Formylation formylating_agent Formic Acid / Acetic Anhydride formylating_agent->product isonitrile 2-Methoxy-2-methylpropyl Isonitrile (MIBI) product->isonitrile Dehydration dehydrating_agent Dehydrating Agent (e.g., PPh3/I2, POCl3) dehydrating_agent->isonitrile

Caption: Synthetic pathway for MIBI.

Formamide_Comparison formamides N-Substituted Formamides dehydration Dehydration formamides->dehydration specific_formamide This compound specific_formamide->dehydration Efficient Conversion to MIBI other_formamides Other Formamides (e.g., N-Aryl, N-Alkyl) other_formamides->dehydration General Conversion isonitriles Isonitriles dehydration->isonitriles

Caption: Role of formamides in isonitrile synthesis.

Conclusion

This compound serves as a highly effective precursor for the synthesis of 2-methoxy-2-methylpropyl isonitrile, a valuable synthon in medicinal chemistry. While the N-formylation reaction to produce this compound utilizes standard, high-yielding methodologies applicable to a wide range of primary amines, its true synthetic value is realized in its efficient dehydration to the corresponding isonitrile. The choice between various formamide derivatives will ultimately depend on the desired final product. For the specific synthesis of MIBI and related structures, this compound is the intermediate of choice. For general N-formylation or as a polar aprotic solvent, simpler and more economical alternatives like DMF or formamide may be more appropriate. The provided data and protocols offer a solid foundation for researchers to make informed decisions in the design and execution of their synthetic routes.

References

A Comparative Analysis of Dehydrating Agents for Isonitrile Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of isonitriles is a critical step in the development of new therapeutics and chemical entities. The dehydration of N-substituted formamides stands as the most prevalent method for isonitrile formation. The choice of dehydrating agent is paramount, influencing reaction efficiency, substrate scope, and overall process sustainability. This guide provides an objective comparison of commonly employed dehydrating agents, supported by experimental data, to aid in the selection of the most suitable reagent for your specific needs.

Performance Comparison of Key Dehydrating Agents

The efficacy of various dehydrating agents for the conversion of N-substituted formamides to isonitriles is summarized below. The selection of the optimal reagent is contingent upon factors such as the substrate's functional group tolerance, desired reaction conditions (e.g., temperature, time), and scalability.

Dehydrating AgentTypical Reaction ConditionsGeneral Yield Range (%)AdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Triethylamine, CH₂Cl₂ or solvent-free, 0 °C to rt, < 5 min to 1h45-98%[1][2]High yields, short reaction times, readily available, cost-effective.[1]Highly toxic and corrosive, reacts exothermically.[2]
Triphenylphosphine/Iodine (PPh₃/I₂) Triethylamine, CH₂Cl₂, rt, ~1h78-90%[3][4]Mild reaction conditions, low toxicity of reagents, cost-effective.[4]Generates triphenylphosphine oxide as a byproduct which can complicate purification.[2]
Burgess Reagent CH₂Cl₂, refluxHighMild and selective, suitable for sensitive substrates.[5][6]Higher cost compared to other reagents, limited shelf life.[3]
Triflic Anhydride (Tf₂O) Pyridine, CH₂Cl₂, -40 °C to 0 °CModerate to GoodPowerful activating agent.Can be expensive, limited data specifically for isonitrile synthesis from formamides.
Phosgene and Surrogates (Triphosgene) Base (e.g., pyridine), inert solventGenerally highHighly effective.Extremely toxic (phosgene is a gas), requiring specialized handling.[1]

Experimental Protocols

Detailed methodologies for the synthesis of isonitriles using the aforementioned dehydrating agents are provided below.

Phosphorus Oxychloride (POCl₃)

This protocol is adapted from a sustainable synthesis approach.[1]

Materials:

  • N-substituted formamide (1.0 equiv)

  • Triethylamine (as solvent or co-solvent)

  • Phosphorus oxychloride (1.0-1.5 equiv)

  • Dichloromethane (optional, as co-solvent)

Procedure:

  • To a solution of the N-substituted formamide in triethylamine (or a mixture of triethylamine and dichloromethane) at 0 °C, add phosphorus oxychloride dropwise with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes to 1 hour.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel.

Triphenylphosphine/Iodine (PPh₃/I₂)

This protocol is based on a mild and efficient method for isonitrile synthesis.[3]

Materials:

  • N-substituted formamide (1.0 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Iodine (1.5 equiv)

  • Triethylamine (3.0 equiv)

  • Dichloromethane

Procedure:

  • Dissolve the N-substituted formamide, triphenylphosphine, and iodine in dichloromethane at room temperature.

  • Add triethylamine dropwise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Burgess Reagent

This general procedure is based on the established use of the Burgess reagent for formamide dehydration.[5][6]

Materials:

  • N-substituted formamide (1.0 equiv)

  • Burgess reagent (1.1-1.5 equiv)

  • Dichloromethane or other inert solvent

Procedure:

  • Dissolve the N-substituted formamide in anhydrous dichloromethane.

  • Add the Burgess reagent in one portion to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Triflic Anhydride (Tf₂O)

This is a general protocol, as specific procedures for isonitrile synthesis from formamides using triflic anhydride are less commonly reported.

Materials:

  • N-substituted formamide (1.0 equiv)

  • Triflic anhydride (1.1-1.5 equiv)

  • Pyridine or other non-nucleophilic base (2.0-3.0 equiv)

  • Anhydrous dichloromethane

Procedure:

  • Dissolve the N-substituted formamide in anhydrous dichloromethane and cool to -40 °C.

  • Add the base, followed by the dropwise addition of triflic anhydride.

  • Allow the reaction to slowly warm to 0 °C while monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms and Visualizations

The proposed mechanisms for the dehydration of formamides to isonitriles using the discussed reagents are depicted below.

Phosphorus Oxychloride (POCl₃) Dehydration Workflow

The reaction proceeds through the formation of a Vilsmeier-like intermediate, which then eliminates to form the isonitrile.[1]

POCl3_Mechanism Formamide Formamide Intermediate1 O-Phosphorylated Intermediate Formamide->Intermediate1 + POCl₃ POCl3 POCl₃ Base Base (e.g., Et₃N) Intermediate2 Vilsmeier-like Intermediate Base->Intermediate2 Base Intermediate1->Intermediate2 - Cl⁻ Isonitrile Isonitrile Intermediate2->Isonitrile - H⁺, - O=P(OH)₂Cl Byproducts H₃PO₄ + Base·HCl

Caption: Proposed mechanism for POCl₃-mediated dehydration of formamides.

Triphenylphosphine/Iodine (PPh₃/I₂) Dehydration Workflow

This method involves the in-situ formation of an iodophosphonium species that activates the formamide oxygen.[4]

PPh3_I2_Mechanism Formamide Formamide Intermediate2 O-Phosphonium Intermediate Formamide->Intermediate2 + Intermediate1 Reagents PPh₃ + I₂ Intermediate1 Iodophosphonium Iodide Reagents->Intermediate1 Isonitrile Isonitrile Intermediate2->Isonitrile Base, - H⁺, - I⁻ Base Base (e.g., Et₃N) Byproducts Ph₃PO + Base·HI

Caption: Mechanism of formamide dehydration using PPh₃/I₂.

Burgess Reagent Dehydration Workflow

The Burgess reagent facilitates a mild dehydration through a concerted elimination mechanism.[5][7]

Burgess_Mechanism Formamide Formamide Adduct Formamide-Burgess Adduct Formamide->Adduct + Burgess Reagent Burgess Burgess Reagent TransitionState Cyclic Transition State Adduct->TransitionState Isonitrile Isonitrile TransitionState->Isonitrile Byproducts Byproducts TransitionState->Byproducts

Caption: Dehydration of formamides using the Burgess reagent.

Triflic Anhydride (Tf₂O) Dehydration Workflow

Triflic anhydride activates the formamide oxygen, leading to a highly electrophilic intermediate that eliminates to the isonitrile.

Tf2O_Mechanism Formamide Formamide Intermediate1 O-Triflylated Intermediate Formamide->Intermediate1 + Tf₂O Tf2O Tf₂O Base Base Intermediate2 Nitinilium Ion Intermediate1->Intermediate2 - TfO⁻ Isonitrile Isonitrile Intermediate2->Isonitrile Base, - H⁺ Byproducts 2 TfOH + Base

Caption: Proposed mechanism for Tf₂O-mediated formamide dehydration.

References

A Comparative Guide to the Synthetic Routes of 2-methoxy-2-methylpropyl isonitrile (MIBI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-methoxy-2-methylpropyl isonitrile (MIBI), the key ligand in the radiopharmaceutical Technetium (99mTc) sestamibi (Cardiolite®), is crucial for myocardial perfusion imaging. The synthesis of MIBI has been a subject of extensive research to develop efficient, safe, and cost-effective methods. This guide provides an objective comparison of alternative synthetic routes to MIBI, supported by experimental data and detailed methodologies.

Comparison of Synthetic Routes

The synthesis of MIBI predominantly involves the dehydration of its formamide precursor, N-(2-methoxy-2-methylpropyl)formamide. The primary differences in the synthetic strategies lie in the choice of dehydrating agent. Additionally, various routes to obtain the formamide precursor have been explored.

RouteKey TransformationReagentsSolventReaction TimeYield (%)Reference
1 Dehydration of this compoundTriphenylphosphine, Iodine, TriethylamineDichloromethane1 hour78-90 (general for isonitriles)[1][2]
2 Dehydration of this compoundPhosphorus Oxychloride, Triethylamine--High (general for isonitriles)[3][4]
3 Dehydration of this compoundChlorophosphate compounds, Tertiary amine--High (general for isonitriles)[5]
4 Two-step synthesis from 2-methoxyisobutylamineChloroform, Alcoholic Potash--52.9 (overall)[6]

Experimental Protocols

Route 1: Dehydration using Triphenylphosphine and Iodine

This method is a mild and efficient way to convert N-substituted formamides to their corresponding isonitriles.[1] It utilizes readily available and low-toxicity reagents.[1]

General Procedure:

  • To a stirred solution of this compound (1.0 mmol) and iodine (1.5 mmol) in dichloromethane (3 mL), add triphenylphosphine (1.5 mmol).

  • Add triethylamine (3 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature until the formamide is completely consumed, which can be monitored by Thin Layer Chromatography (TLC), typically taking about 1 hour.[2]

  • Dilute the reaction mixture with dichloromethane (10 mL) and wash with an ice-cold saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-methoxy-2-methylpropyl isonitrile.

Route 2: Dehydration using Phosphorus Oxychloride

Phosphorus oxychloride is a common and effective dehydrating agent for the synthesis of isonitriles from formamides.[3][4]

General Procedure:

  • In a reaction vessel, dissolve this compound in a suitable solvent.

  • Add a tertiary amine, such as triethylamine, to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled solution.

  • Allow the reaction to proceed, monitoring for completion by TLC.

  • Upon completion, quench the reaction with water or an aqueous solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude isonitrile.

  • Purify the product via distillation or chromatography.

Synthesis of the Precursor: this compound

The formamide precursor can be synthesized via two primary methods:

Method A: Formylation of 2-methoxy-2-methylpropylamine [7]

  • React 2-methoxy-2-methylpropylamine with a formylating agent. A common method involves using a mixture of formic acid and acetic anhydride, which generates a potent formylating agent in situ.[7]

Method B: Reaction of 2-methoxy-2-methylpropanol with Formamide [7]

  • Heat 2-methoxy-2-methylpropanol with formamide, often in the presence of a catalyst, to form the N-substituted formamide.[7]

Synthetic Pathways Overview

The following diagram illustrates the relationship between the different synthetic strategies for producing MIBI.

G cluster_precursor Precursor Synthesis cluster_mibi MIBI Synthesis Amine 2-methoxy-2-methylpropylamine Formamide_precursor This compound Amine->Formamide_precursor Formylation Direct_Synth Direct Synthesis from Amine: Chloroform/Potash Amine->Direct_Synth Alcohol 2-methoxy-2-methylpropanol Alcohol->Formamide_precursor Reaction with Formamide Dehydration_TPP Dehydration: Triphenylphosphine/Iodine Formamide_precursor->Dehydration_TPP Dehydration_POCl3 Dehydration: Phosphorus Oxychloride Formamide_precursor->Dehydration_POCl3 Dehydration_Chloro Dehydration: Chlorophosphate Formamide_precursor->Dehydration_Chloro MIBI 2-methoxy-2-methylpropyl isonitrile (MIBI) Dehydration_TPP->MIBI Dehydration_POCl3->MIBI Dehydration_Chloro->MIBI Direct_Synth->MIBI

Caption: Synthetic pathways to 2-methoxy-2-methylpropyl isonitrile (MIBI).

References

Spectroscopic Validation of N-(2-Methoxy-2-methylpropyl)formamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic analysis for the structural validation of N-(2-Methoxy-2-methylpropyl)formamide, comparing it with a key structural isomer, N-(1-methoxy-2-methylpropan-2-yl)formamide. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we demonstrate how to unambiguously differentiate between these two compounds.

The accurate characterization of chemical structures is a critical step in drug discovery and development. Spectroscopic techniques provide the necessary data to confirm molecular structures and identify potential impurities. This guide serves as a practical reference for researchers and scientists in the field.

Comparative Spectroscopic Data

The predicted spectroscopic data for this compound and its isomer are summarized below. These tables highlight the key differences that enable structural differentiation.

Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)

Assignment This compound N-(1-methoxy-2-methylpropan-2-yl)formamide
Formyl H (CHO) ~8.1 ppm (s, 1H)~8.2 ppm (s, 1H)
Amide H (NH) ~6.5 ppm (br s, 1H)~6.8 ppm (br s, 1H)
Methoxy H (OCH₃) ~3.2 ppm (s, 3H)~3.3 ppm (s, 3H)
Methylene H (CH₂) ~3.4 ppm (d, 2H)~3.5 ppm (s, 2H)
Methyl H (CH₃) ~1.2 ppm (s, 6H)~1.3 ppm (s, 6H)

Key Differentiation: The methylene (CH₂) signal for this compound is expected to be a doublet due to coupling with the amide proton, whereas for the isomer, it would be a singlet as there are no adjacent protons.

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)

Assignment This compound N-(1-methoxy-2-methylpropan-2-yl)formamide
Formyl C (CHO) ~163 ppm~163 ppm
Quaternary C (C(CH₃)₂) ~75 ppm~55 ppm
Methylene C (CH₂) ~50 ppm~80 ppm
Methoxy C (OCH₃) ~49 ppm~59 ppm
Methyl C (CH₃) ~24 ppm~27 ppm

Key Differentiation: The chemical shifts of the quaternary and methylene carbons are significantly different between the two isomers, providing a clear method of distinction.

Table 3: IR Spectroscopic Data (Predicted, cm⁻¹)

Functional Group This compound N-(1-methoxy-2-methylpropan-2-yl)formamide
N-H Stretch ~3300 (broad)~3300 (broad)
C-H Stretch ~2950-2850~2950-2850
C=O Stretch (Amide I) ~1670~1670
N-H Bend (Amide II) ~1530~1530
C-O Stretch (Ether) ~1100~1100

Note: While the IR spectra are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are less reliable for primary differentiation compared to NMR.

Table 4: Mass Spectrometry Data (Predicted, EI)

Parameter This compound & Isomer
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Molecular Ion (M⁺) m/z 131
Key Fragment m/z 73 (loss of C₂H₄NO)
Key Fragment (Isomer) m/z 88 (loss of C₃H₇)

Key Differentiation: The mass-to-charge ratio of the molecular ion will be identical. However, the fragmentation patterns will differ. This compound is expected to show a prominent peak at m/z 73 due to cleavage alpha to the nitrogen, while its isomer would likely produce a significant fragment at m/z 88.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, place a single drop of the neat liquid onto the surface of one polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[1][2] Carefully place a second plate on top to create a thin liquid film between the plates.[1][2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Mode: Transmittance.

    • Spectral Range: 4000 to 400 cm⁻¹.[3]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Background Correction: Acquire a background spectrum of the clean, empty salt plates prior to running the sample spectrum.[3] The instrument software will automatically subtract the background from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system for sample introduction.

  • GC-MS Conditions:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with spectral libraries if available.

Workflow for Spectroscopic Validation

The logical flow from sample receipt to final structure confirmation is a systematic process. This involves a series of spectroscopic analyses, data interpretation, and comparison to ensure the correct molecular structure is assigned.

G cluster_0 Sample & Initial Analysis cluster_1 Core Structural Elucidation cluster_2 Functional Group Confirmation cluster_3 Data Integration & Validation Sample Sample of This compound MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Sample->MS Introduction H_NMR 1H NMR Spectroscopy - Proton environment - Connectivity (J-coupling) MS->H_NMR C_NMR 13C NMR Spectroscopy - Carbon backbone - Number of unique carbons H_NMR->C_NMR IR Infrared (IR) Spectroscopy - Identify functional groups (C=O, N-H, C-O) C_NMR->IR Interpretation Data Interpretation - Correlate all spectra IR->Interpretation Comparison Comparison with Isomer (N-(1-methoxy-2-methylpropan-2-yl)formamide) Interpretation->Comparison Validation Structure Validated Comparison->Validation

Caption: Workflow for the spectroscopic validation of a chemical structure.

References

Comparative Analysis of the Biological Activity of N-(2-Methoxy-2-methylpropyl)formamide and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-(2-Methoxy-2-methylpropyl)formamide and a series of its rationally designed analogues. The following sections detail the hypothetical cytotoxic activity of these compounds against a model cancer cell line, providing a framework for structure-activity relationship (SAR) analysis. The experimental protocols for the described assays are included to ensure reproducibility and facilitate further investigation.

Compound Structures and Rationale for Analogue Selection

This compound serves as our lead compound. Its analogues were designed to probe the effects of modifying the N-substituent on biological activity. The selected analogues feature alterations in steric bulk and electronic properties.

Compound IDStructureIUPAC Name
LEAD-01 C₆H₁₃NO₂This compound
ANA-02 C₅H₁₁NO₂N-(2-Methoxypropyl)formamide
ANA-03 C₇H₁₅NO₂N-(2-ethoxy-2-methylpropyl)formamide
ANA-04 C₆H₁₃NON-(2-methylpropyl)formamide

Hypothetical Biological Activity: In Vitro Cytotoxicity

The compounds were evaluated for their cytotoxic effects on the human colorectal carcinoma cell line (HCT116). The half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound that causes 50% inhibition of cell growth, was determined using a standard MTT assay after a 48-hour incubation period.

Table 1: Comparative Cytotoxicity of this compound and Analogues against HCT116 cells.

Compound IDIC₅₀ (µM)
LEAD-01 78.5
ANA-02 152.1
ANA-03 65.2
ANA-04 210.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a structure-activity relationship. It is not derived from actual experimental results.

Structure-Activity Relationship (SAR) Summary

  • Effect of N-substituent bulk: A comparison between LEAD-01 and ANA-02 suggests that the increased steric bulk from the two methyl groups on the propyl chain in LEAD-01 may be favorable for cytotoxic activity.

  • Role of the methoxy group: The significantly lower hypothetical activity of ANA-04 , which lacks the methoxy group, indicates that this functional group may play a crucial role in the compound's biological activity, possibly through hydrogen bonding or by influencing conformation.

  • Bioisosteric replacement of the methoxy group: Replacing the methoxy group with a slightly bulkier ethoxy group (ANA-03 ) resulted in a modest increase in hypothetical potency compared to the lead compound, suggesting that this position may tolerate larger substituents.

Experimental Protocols

Cell Culture

HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: HCT116 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of the test compounds were prepared in DMSO.[2] Serial dilutions were then made in the complete culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells was kept below 0.5% to avoid solvent-induced cytotoxicity.[2] Cells were treated with the compounds for 48 hours.

  • MTT Incubation: After the incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL of MTT, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HCT116 Cells in 96-well Plate adhere Overnight Incubation for Adhesion seed->adhere add_compounds Add Compounds to Cells adhere->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve Dissolve Formazan Crystals incubate_4h->dissolve read_plate Measure Absorbance at 570 nm dissolve->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a bioactive formamide derivative, leading to apoptosis.

G extracellular Extracellular Signal receptor Membrane Receptor extracellular->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor phosphorylates transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active nucleus Nucleus transcription_factor_active->nucleus gene_expression Pro-survival Gene Expression nucleus->gene_expression apoptosis Apoptosis gene_expression->apoptosis inhibits compound Formamide Analogue compound->kinase2 inhibits

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

References

A Comparative Economic Assessment of N-(2-Methoxy-2-methylpropyl)formamide Production Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various production methods for N-(2-Methoxy-2-methylpropyl)formamide, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the primary synthetic routes, present a comparative economic analysis of the raw materials, and provide illustrative experimental protocols and reaction pathways.

Executive Summary

The synthesis of this compound is primarily achieved through three distinct routes: the formylation of 2-methoxy-2-methylpropylamine, the reaction of 2-methoxy-2-methylpropanol with formamide, and a convergent synthesis utilizing the Ritter reaction. The choice of the optimal method depends on a variety of factors including raw material cost, desired yield and purity, energy consumption, and environmental impact. The formylation of 2-methoxy-2-methylpropylamine offers a direct and often high-yielding route, while the Ritter reaction presents an alternative convergent approach. The economic viability of each method is heavily influenced by the fluctuating costs of starting materials and reagents.

Comparison of Production Methods

MetricMethod 1: Formylation of AmineMethod 2: Alcohol-Formamide ReactionMethod 3: Ritter Reaction
Starting Materials 2-methoxy-2-methylpropylamine, Formylating Agent (e.g., Formic Acid/Acetic Anhydride, Ethyl Formate)2-methoxy-2-methylpropanol, Formamide2-methoxy-2-methylpropene (or corresponding alcohol), Nitrile (e.g., hydrogen cyanide or acetonitrile), Acid catalyst
Typical Yields Moderate to ExcellentVariable, dependent on catalyst and conditionsModerate to Good
Purity Generally high, purification by distillation or chromatographyMay require more rigorous purification to remove byproductsPurification is necessary to remove catalyst and byproducts
Key Advantages Direct route, potentially high yields.Utilizes a different starting material which may be more readily available or cost-effective in certain scenarios.Convergent synthesis, may be advantageous if the alkene/alcohol precursor is readily available.
Key Disadvantages Cost of the amine starting material can be high. Use of acetic anhydride can be corrosive and requires careful handling.Can require harsh reaction conditions (high temperatures) and may produce side products.Requires strong acid catalysts and careful control of reaction conditions. Handling of nitriles like hydrogen cyanide is hazardous.

Economic Assessment of Raw Materials

The following table provides an estimated cost analysis of the primary raw materials required for each synthetic method. Prices are subject to market fluctuations and supplier variations.

Raw MaterialMethod(s) Used InEstimated Price (USD/kg)
2-methoxy-2-methylpropylamineMethod 1~£2790/kg (for 1g) to ~£2112/kg (for 5g)[1]
2-methoxy-2-methylpropanolMethod 2, Method 3Varies by supplier
Formic AcidMethod 1$0.41 - $1.00[2]
Acetic AnhydrideMethod 1$0.58 - $1.00[3][4]
Ethyl FormateMethod 1Varies by supplier, retail ~£64.10/500mL
FormamideMethod 2~$1.14/kg (India)[5]
Hydrogen Cyanide/AcetonitrileMethod 3Varies significantly based on purity and supplier

Note: The price for 2-methoxy-2-methylpropylamine is based on small-scale laboratory supply and is expected to be significantly lower at an industrial scale.

Experimental Protocols

Method 1: Formylation of 2-methoxy-2-methylpropylamine

Using Formic Acid and Acetic Anhydride:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-2-methylpropylamine in a suitable solvent such as toluene.

  • Cool the solution in an ice bath.

  • Slowly add a pre-mixed solution of formic acid and acetic anhydride to the cooled amine solution while stirring. The in-situ generation of a potent formylating agent occurs.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and neutralize any excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Reaction of 2-methoxy-2-methylpropanol with Formamide
  • Combine 2-methoxy-2-methylpropanol and a molar excess of formamide in a reaction vessel equipped with a mechanical stirrer and a distillation setup.

  • Add a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst).

  • Heat the mixture to a high temperature (typically >150 °C) to drive the reaction and distill off the water formed as a byproduct.

  • Monitor the reaction until the starting alcohol is consumed.

  • Cool the reaction mixture and neutralize the catalyst.

  • Isolate the product by extraction and purify by vacuum distillation.

Method 3: Convergent Synthesis via Ritter Reaction
  • In a reaction vessel, dissolve 2-methoxy-2-methylpropanol (or 2-methoxy-2-methylpropene) in a nitrile solvent (e.g., acetonitrile).

  • Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining a low temperature.

  • Allow the reaction to proceed at a controlled temperature until the starting material is consumed.

  • Carefully quench the reaction by pouring it over ice and neutralizing the acid with a base.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Reaction Pathways and Mechanisms

The following diagrams illustrate the fundamental chemical transformations for each production method.

formylation_of_amine amine 2-methoxy-2-methylpropylamine product This compound amine->product Formylation formylating_agent Formylating Agent (e.g., HCOOH/Ac2O) formylating_agent->product

Method 1: Formylation of Amine

alcohol_formamide_reaction alcohol 2-methoxy-2-methylpropanol product This compound alcohol->product formamide Formamide formamide->product catalyst Acid Catalyst catalyst->product

Method 2: Alcohol-Formamide Reaction

ritter_reaction precursor Alkene/Alcohol Precursor intermediate Nitrilium Ion Intermediate precursor->intermediate nitrile Nitrile nitrile->intermediate acid_catalyst Strong Acid acid_catalyst->intermediate product This compound intermediate->product water H2O (Workup) water->product

Method 3: Ritter Reaction Pathway

Conclusion

The selection of a production method for this compound requires a careful evaluation of economic and chemical factors. For laboratory-scale synthesis where the cost of the amine is less critical, the formylation of 2-methoxy-2-methylpropylamine offers a direct and efficient route. For industrial-scale production, a thorough techno-economic analysis would be necessary to compare the overall process costs, including raw materials, energy, and waste management, for each of the presented methods. Further research into optimizing catalyst systems and reaction conditions for the alcohol-formamide reaction and the Ritter reaction could enhance their economic viability.

References

A Comparative Guide to Cross-Validation of Analytical Methods for the Characterization of N-(2-Methoxy-2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a framework for the cross-validation of analytical methods for the characterization of N-(2-Methoxy-2-methylpropyl)formamide (CAS: 112129-25-6), a key intermediate in organic synthesis.[1][2] Due to the absence of direct comparative studies in the public domain for this specific analyte, this document outlines a representative cross-validation plan between two common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The principles and methodologies described herein are based on established practices for analytical method validation and transfer, aiming to ensure data comparability and consistency between different analytical platforms.[3][4]

Overview of Analytical Methods

The characterization and quantification of this compound, a secondary amide with a molecular weight of 131.17 g/mol , can be approached using several techniques.[5][6] GC-MS is suitable for volatile and thermally stable compounds, while HPLC is versatile for a wide range of polar and non-polar molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful hyphenated technique that separates volatile components in a gas stream and identifies them based on their mass-to-charge ratio.[1] For formamide derivatives, this method often requires derivatization to improve volatility and thermal stability.[7]

  • High-Performance Liquid Chromatography (HPLC): This technique separates components in a liquid mobile phase based on their interaction with a stationary phase. It is a common method for the analysis of formamide content in various products.[8]

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion A Prepare Spiked QC Samples (Low, Medium, High) C Analyze Samples with Method 1 (e.g., GC-MS) A->C D Analyze Samples with Method 2 (e.g., HPLC-UV) A->D B Prepare Incurred (Real) Samples B->C B->D E Compare QC Results C->E F Compare Incurred Sample Results C->F D->E D->F G Methods are Comparable E->G Bias < 15% H Investigate Discrepancy E->H Bias > 15% F->G ≥67% of results within 20% of mean F->H <67% of results within 20% of mean

Caption: General workflow for analytical method cross-validation.

Comparative Data Summary

Cross-validation aims to demonstrate that two different methods produce comparable results.[3] The acceptance criteria are typically based on regulatory guidance.[9] The tables below present a hypothetical data summary for a cross-validation study between a GC-MS and an HPLC-UV method for this compound analysis.

Table 1: Comparison of Method Validation Parameters

ParameterGC-MS Method (Hypothetical)HPLC-UV Method (Hypothetical)Acceptance Criteria
Linearity (r²) 0.9980.999≥ 0.99
Range (µg/mL) 1 - 5000.5 - 500Application-dependent
Accuracy (%) 95.5 - 103.297.1 - 104.585% - 115% (80% - 120% at LLOQ)
Precision (%RSD) ≤ 8.5≤ 6.9≤ 15% (≤ 20% at LLOQ)
LLOQ (µg/mL) 1.00.5Signal-to-Noise ≥ 10
LOD (µg/mL) 0.30.15Signal-to-Noise ≥ 3

Table 2: Hypothetical Cross-Validation Results of Quality Control (QC) Samples

QC LevelGC-MS Result (µg/mL)HPLC-UV Result (µg/mL)% Bias*Acceptance Criteria
Low QC (3 µg/mL) 2.953.10-4.9%Within ±15%
Mid QC (150 µg/mL) 148.2155.1-4.5%Within ±15%
High QC (400 µg/mL) 405.8394.5+2.8%Within ±15%

% Bias = [(Result 1 - Result 2) / Mean(Result 1, Result 2)] x 100

Experimental Protocols

Detailed and robust protocols are critical for reproducible and reliable analytical results.

This protocol is adapted from general procedures for the analysis of small molecules and metabolites.[10][11]

  • Sample Preparation & Derivatization:

    • To 100 µL of sample (plasma, reaction mixture, etc.), add an internal standard.

    • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977A Mass Selective Detector or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

The diagram below illustrates the basic principle of a GC-MS system.

G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (280°C) Column GC Column in Oven (Temperature Programmed) Injector->Column Carrier Gas + Sample Vapor IonSource Ion Source (Electron Ionization) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System Detector->DataSystem Signal

Caption: Simplified schematic of a Gas Chromatography-Mass Spectrometry system.

This protocol is based on standard reversed-phase chromatography methods for small organic molecules.[8]

  • Sample Preparation:

    • To 100 µL of sample, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: UV-Vis Detector (e.g., Waters 2489).

    • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (based on the formamide chromophore).

Conclusion

Cross-validation is a mandatory step when data from different analytical methods or laboratories are combined in a single study.[12] By analyzing identical sets of quality control and incurred samples, researchers can statistically compare the methods and ensure that any observed variance is due to the samples themselves, not the analytical techniques.[4] The successful cross-validation, following the protocols and acceptance criteria outlined in this guide, provides confidence in the interchangeability of the GC-MS and HPLC methods for the robust characterization of this compound.

References

Safety Operating Guide

Safe Disposal of N-(2-Methoxy-2-methylpropyl)formamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N-(2-Methoxy-2-methylpropyl)formamide (CAS No. 112129-25-6). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidelines are based on available safety data sheets and general chemical handling protocols for formamide derivatives.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the substance.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected waste material must be disposed of as hazardous waste according to the procedures outlined below.

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3]

Step 1: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Step 2: Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Contaminated Packaging

  • Dispose of contaminated packaging as unused product.[3] Do not reuse containers that have held this compound.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS Number 112129-25-6
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Data sourced from available Safety Data Sheets and PubChem.[3][4]

Experimental Protocols: General Neutralization of Formamides

General Hydrolysis Principle: Formamides can be hydrolyzed to their corresponding amine and formic acid. This reaction is typically slow at room temperature but is accelerated by the presence of acids or bases and by elevated temperatures.

Caution: The hydrolysis of this compound will produce 2-methoxy-2-methylpropan-1-amine and formic acid. Both of these products may also be hazardous and require proper disposal. Thermal decomposition at high temperatures can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and potentially hydrogen cyanide.[2]

Due to the potential for hazardous byproducts, it is strongly recommended that any chemical treatment of this compound be carried out only after a thorough evaluation by qualified chemists and in a controlled laboratory setting. For most laboratory settings, direct disposal via a licensed waste management company is the safest and most compliant option.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Waste N-(2-Methoxy-2- methylpropyl)formamide Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Sealed Container fume_hood->collect_waste storage Store in a Cool, Dry, Ventilated Area collect_waste->storage contact_disposal Contact Licensed Hazardous Waste Disposal Company storage->contact_disposal provide_sds Provide Safety Data Sheet contact_disposal->provide_sds incineration Recommended Disposal: Chemical Incineration provide_sds->incineration contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect and Place in Sealed Container for Disposal contain_spill->collect_spill collect_spill->contact_disposal

Disposal workflow for this compound.

References

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